Product packaging for Hexachlorocyclohexane(Cat. No.:CAS No. 119911-69-2)

Hexachlorocyclohexane

Cat. No.: B172972
CAS No.: 119911-69-2
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexachlorocyclohexane (HCH) is a synthetic organochlorine compound known for its insecticidal properties and complex stereochemistry, presenting researchers with a model compound for studying persistent organic pollutants (POPs) . The technical product is a mixture of multiple stereoisomers, with the gamma-isomer (γ-HCH), commonly known as Lindane, being the most biologically active against insects . Its primary mode of action is as a neurotoxin that acts on the GABA-gated chloride channels in the nervous system, disrupting neuronal function . While its agricultural use is globally banned under the Stockholm Convention due to its persistence and toxicity, it remains a critical compound for scientific investigation . Research applications include studying the environmental fate of POPs, mechanisms of insecticide resistance, and the neurotoxicological effects of chloride channel antagonists . Differences in toxicity and mechanism among its isomers, such as the distinct effects on intracellular calcium homeostasis observed between the gamma- and delta-isomers, also present compelling avenues for comparative toxicology . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B172972 Hexachlorocyclohexane CAS No. 119911-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name delta-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epsilon-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-α-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
Record name Lindane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.675, 1.9 g/cm³
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane, 1,2,3,4,5,6-hexachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lindane [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hexachlorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hexachlorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-Hexachlorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HCH [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-HCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name zeta-HCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name eta-HCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name theta-HCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lindane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lindane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .delta.-Lindane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name delta-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epsilon-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-α-Hexachlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BHC or HCH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HEXACHLORCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .BETA.-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .DELTA.-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
Record name Lindane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Fate and Transport of Hexachlorocyclohexane Isomers

Distribution and Partitioning in Environmental Compartments

Once released into the environment, HCH isomers partition between the atmosphere, water, soil, and sediment. nih.gov Their semi-volatile nature allows for distribution to all environmental media. cdc.gov The specific partitioning behavior of each isomer is dictated by its individual properties, such as vapor pressure and water solubility.

Atmospheric Transport and Deposition

The atmosphere is a primary medium for the global distribution of HCH isomers. researchgate.net Their relatively high volatility and persistence facilitate transport over vast distances, leading to their detection in remote regions like the Arctic. researchgate.netlindane.orgacs.org

The semi-volatile nature of HCH isomers allows them to undergo a process known as "global fractionation" or "multi-hop" transport. copernicus.orgresearchgate.net This involves cycles of volatilization from warmer regions, atmospheric transport, and subsequent deposition in cooler climates. copernicus.orgcopernicus.org This mechanism explains the presence of HCH in pristine environments far from original sources. pbl.nl For instance, β-HCH has been found to reach the Arctic primarily through the slower process of long-range oceanic transport, in contrast to α-HCH, which is predominantly transported through the atmosphere. researchgate.netnih.govscienceopen.com The atmospheric lifetime of γ-HCH is estimated to be around 96 days, which is sufficient for long-range transport. acs.org

The different isomers exhibit varying transport potentials. α-HCH, being one of the most volatile isomers, readily partitions into the atmosphere. copernicus.org Studies have shown that while technical HCH use has been phased out in many countries, secondary emissions from contaminated soils and oceans now control the atmospheric concentrations. osf.io

The exchange of HCH isomers between the atmosphere and surface media is a dynamic, bidirectional process. koreascience.kr The direction of the flux—whether from air to surface (deposition) or surface to air (volatilization)—is influenced by factors like temperature, wind speed, and the concentration gradient between the compartments. d-nb.infocopernicus.org

Air-Water Exchange: Oceans can act as both a sink and a source for atmospheric HCH. copernicus.org Studies in the North Atlantic and Arctic Oceans have shown net deposition for α-HCH and γ-HCH. copernicus.org For example, air-sea exchange fluxes over the northwest Pacific Ocean indicated that oceans are an important sink for atmospheric HCH. cdc.gov Conversely, in some regions, surface waters have become saturated to the point of becoming a secondary source through volatilization. sswm.info In Resolute Bay, the ocean surface water was found to be near equilibrium with atmospheric γ-HCH levels, with a slight potential for volatilization of α-HCH. nih.gov

Air-Soil Exchange: The soil acts as a major reservoir for HCH isomers. osf.iocopernicus.org The exchange between air and soil is influenced by soil organic matter content and temperature. d-nb.info In some rural areas, HCH isomers in the soil are close to equilibrium with the atmosphere, with tendencies for volatilization during warm periods and deposition during cold periods. copernicus.org This coupling demonstrates that soil emissions can control local atmospheric levels of HCH. copernicus.org

Volatilization is a significant pathway for HCH to enter the atmosphere from contaminated soil and, to a lesser extent, water. nih.govcdc.gov The rate of volatilization is dependent on the isomer's vapor pressure, soil properties, temperature, and moisture content. frontiersin.org For instance, a study on γ-HCH applied as a seed treatment confirmed that 12–30% of the pesticide volatilized within six weeks of planting. nih.gov The high volatility of HCH means that even after application to soil, a substantial fraction can be re-emitted into the atmosphere. sswm.info Soils and surface waters containing HCH act as diffuse, non-point sources to the atmosphere, maintaining detectable concentrations long after primary use has ceased. sswm.info

Air-Water and Air-Soil Exchange Processes

Occurrence and Mobility in Soil and Sediment Systems

Soil and sediment are the primary sinks and long-term reservoirs for HCH isomers in the environment. iwaponline.comtandfonline.com The persistence and accumulation of these compounds in terrestrial and aquatic sediments pose a continuous threat due to their potential for remobilization. tandfonline.com

Residues of HCH have been reported in soil and sediment samples globally. iwaponline.comnih.gov Concentrations can vary significantly, with particularly high levels found near former manufacturing plants and agricultural areas where technical HCH was heavily used. iwaponline.comresearchgate.net For example, topsoil from a pesticide-contaminated site in Southwest China showed HCH concentrations ranging from 1,890 to 205,000 ng/g. iwaponline.com In contrast, concentrations in surface sediments from the Arctic Ocean were much lower, ranging from 0.29 to 3.05 ng/g. iwaponline.com The β-HCH isomer is often found to be the most persistent and dominant isomer in soil and sediment samples due to its lower volatility and resistance to degradation. iwaponline.comresearchgate.net

Global Scenario of Residual HCH in Soil and Sediments

Country/RegionSampling SiteConcentration (ng/g)Reference
ChinaSurface sediment from northern Bering Sea, Chukchi Sea and adjacent Arctic Ocean0.29–3.05 iwaponline.com
Southern ItalySurface soil from territory of Benevento ProvinceNot Detected – 0.72 iwaponline.com
Southern ItalySediment from Gulf of Naples and Salerno0.37–1.10 iwaponline.com
Northwest MexicoResidential soil & agricultural drain sediments0.49–2.0 iwaponline.com
South AfricaSediments from various lakes and wetlands26.3–282 iwaponline.com
Southwest ChinaTop soil and deep soil from pesticide-contaminated site1,890–205,000 (top) & 50–21,300 (deep) iwaponline.com
NepalSurface soil from four cities5.0 iwaponline.com

The mobility of HCH isomers in soil and their potential to leach into groundwater are primarily governed by their sorption characteristics. nih.govcdc.gov Adsorption to soil particles is a key process that retards the movement of HCH. cdc.gov

The extent of adsorption is strongly correlated with the organic carbon content of the soil. nih.govcdc.govirost.ir Generally, HCH isomers have low to moderate mobility in soils. nih.govcdc.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic matter. Reported Koc values for γ-HCH range from 641 to 3,362, indicating a moderate potential for adsorption. cdc.gov For instance, in a sandy soil with low organic carbon, the Koc for γ-HCH was measured at 3,362, while in a mineral soil with higher organic carbon, it was 832. cdc.gov

The presence of black carbon from incomplete combustion can also influence sorption, with isomers showing varying affinities (α-HCH > β-HCH > δ-HCH). nih.govcdc.gov While adsorption is a significant process, leaching to groundwater can still occur, particularly in soils with low organic carbon content. nih.govcdc.gov Monitoring studies have confirmed the migration of γ-HCH to groundwater, indicating that under certain conditions, leaching can be a relevant transport pathway. cdc.gov

Soil Organic Carbon Partitioning Coefficients (Koc) for γ-HCH

Soil/Sediment TypeOrganic Carbon Content (%)Measured KocReference
Sediment (Australia)0.442,164 cdc.gov
Mineral Soil1.26832 cdc.gov
Sandy Soil0.1053,362 cdc.gov
Influence of Soil Characteristics on This compound (B11772) Retention

The persistence and movement of this compound (HCH) isomers in the environment are significantly governed by their interaction with soil. Key soil properties, including organic matter content, clay mineral composition, and pH, dictate the extent to which these compounds are retained or transported. csic.esfao.org

Soil organic matter (SOM) is a primary factor in the sorption of nonionic organic chemicals like HCH. epa.gov The affinity of HCH for organic matter is isomer-specific, meaning different isomers bind to it with varying strengths. csic.es For instance, β-HCH is noted for its ability to rapidly bind with soil organic matter, which contributes to its resilience against evaporation compared to other isomers. researchgate.net Generally, soils with higher organic carbon content exhibit greater retention of HCH, which can reduce its bioavailability for microbial degradation. csic.esepa.gov

Clay content and mineralogy also play a crucial role. fao.org In soils where organic matter is scarce, clay content and free iron oxides become more significant in the sorption of lindane (γ-HCH). cabidigitallibrary.org The sorption of hydrophobic organic compounds (HOCs) onto clay surfaces can even dominate over organic matter partitioning if the clay-to-organic carbon ratio is high. ut.ac.ir The type of clay mineral influences the sorption capacity; for example, kaolinite's ability to retain HOCs is affected by the inorganic cations sorbed onto it and the potential for hydrogen bonding. nih.gov

Soil pH affects the surface charge of soil colloids and the chemical form of contaminants, thereby influencing sorption. fao.orgepa.gov HCH degradation in soil is generally favored at near-neutral pH levels. nih.gov Acidic conditions, such as those found in parts of some contaminated sites, can inhibit the biodegradation of isomers like α-HCH. acs.org

Soil moisture content is another critical variable. epa.gov Higher moisture levels can promote anoxic conditions, which have been shown to enhance the degradation of HCH isomers. bioline.org.br Conversely, dry soils tend to retain organic compounds more strongly as water molecules, which would otherwise compete for sorption sites, are less available. epa.gov The diffusion of lindane in soil is strongly influenced by water content, along with bulk density and temperature. cabidigitallibrary.org

The interplay of these characteristics creates a complex system where the fate of each HCH isomer is determined by the specific properties of the soil it contaminates. csic.esfao.org

Presence and Dynamics in Aquatic Environments (Surface Water and Groundwater)

This compound (HCH) isomers are frequently detected in both surface water and groundwater systems due to historical agricultural use and improper disposal. tandfonline.comcdc.gov Their distribution and behavior in these environments are dictated by both their chemical properties and the characteristics of the aquatic system.

In aquatic environments, HCH isomers exist in both a dissolved phase and a particulate phase, sorbed to suspended solids. dss.go.thepa.gov The distribution between these two phases is crucial for their transport and fate. Due to their relatively high water solubility compared to other organochlorine pesticides, HCH isomers are often found predominantly in the dissolved phase in water. dss.go.th However, partitioning to suspended particles does occur and is an important transport mechanism, especially during events like spring floods that cause erosion and carry contaminated sediment downstream. nih.gov

Studies have shown that the concentrations of HCH isomers can vary significantly between the dissolved and particulate phases depending on the specific isomer and environmental conditions. researchgate.net For example, after agricultural application, γ-HCH can be released into surface water through runoff, either dissolved or adsorbed to particulates. cdc.gov The partitioning behavior is influenced by factors such as water temperature and the amount of suspended organic matter. dss.go.thepa.gov Fugacity ratio calculations have suggested that γ-HCH tends to deposit from the air into the water. figshare.com The movement of HCH with suspended sediments is a recognized pathway for its distribution in aquatic systems; for instance, Lake Ontario received significant inputs of α-HCH via sediment loading from the Niagara River. cdc.gov

Groundwater contamination by HCH is a significant environmental concern, often resulting from industrial waste disposal and agricultural leaching. cdc.govnih.gov HCH isomers have low to moderate mobility in soils, but monitoring studies confirm their capacity to leach into groundwater. cdc.gov Once in the groundwater, HCH can form contaminant plumes that migrate with the flow of the aquifer. acs.orgnih.gov

Concentrations of HCH in groundwater can be substantially higher than in surface water, particularly near former manufacturing or disposal sites. cdc.govajol.info For example, at a site where HCH wastes were stored in unlined trenches, groundwater concentrations for α-, γ-, and δ-HCH ranged from 30 to 420 µg/L. cdc.gov Another study in India found total HCH concentrations in groundwater samples ranging up to 2150 ng/L. tandfonline.com

The migration of these groundwater plumes is a complex process. At one contaminated site, a bifurcated plume was observed, with one lobe moving through an acidic zone where biodegradation was inhibited, and another moving through a near-neutral zone where enantioselective degradation of α-HCH was evident. acs.org The composition of the HCH mixture can change as the plume migrates due to processes like biodegradation. acs.org The presence of a dense nonaqueous phase liquid (DNAPL) containing HCH isomers can act as a long-term source of groundwater contamination, slowly releasing the compounds into the aquifer over time. nih.gov The movement of contaminants can be influenced by rainfall, which can cause desorption from soil particles and facilitate migration. mdpi.com

Table 1: Concentration of HCH Isomers in Surface Water and Groundwater from Various Studies

Data sourced from tandfonline.comcdc.govajol.info. n.d. = not detected.

Dissolved and Particulate Phases in Water Bodies

Bioaccumulation and Trophic Transfer

The persistence and lipophilicity of this compound (HCH) isomers facilitate their accumulation in living organisms and magnification through food webs. north-slope.orgresearchgate.net This process, known as bioaccumulation and trophic transfer, is a key aspect of their environmental risk profile.

HCH isomers are readily taken up by aquatic organisms from the surrounding water. nih.gov In fish, uptake can occur through both dermal absorption and ingestion. irispublishers.com Studies have demonstrated that the accumulation of HCHs in organisms like worms and carp (B13450389) increases with the duration of exposure, eventually reaching a steady state. nih.gov The accumulation factor (AF) can vary between species; for example, the oligochaete Tubifex tubifex has shown higher AF values for HCHs than common carp, indicating a greater ability to accumulate these compounds from water. nih.gov

Once in the aquatic food chain, HCHs are transferred from lower to higher trophic levels. nih.govnih.gov Dietary intake is a significant pathway for bioaccumulation in predators. north-slope.orgnih.gov For instance, carp that consumed contaminated worms showed significantly higher bioaccumulation than those exposed only to contaminated water. nih.gov The biomagnification factor (BMF), which quantifies the increase in concentration from prey to predator, has been found to be greater than 1 for HCH isomers in freshwater food chains, indicating that they biomagnify. nih.gov However, some studies in river ecosystems have not observed a clear increase in tissue concentrations between invertebrates and fish. nih.gov In arctic marine food webs, food web magnification factors (FWMFs) indicated biomagnification for β-HCH, but not for γ-HCH. north-slope.orgresearchgate.net

HCH isomers also accumulate in terrestrial organisms, though the patterns can differ from aquatic systems. cdc.gov Plants can take up HCH from contaminated soil and the atmosphere. researchgate.net The primary mechanisms for HCH accumulation in plants are believed to be the sorption of HCH from the soil onto the roots and the sorption of volatilized HCH onto the aerial parts of the plant. researchgate.net Studies have shown that plants grown in HCH-treated soil accumulate the pesticide, with β-HCH often being a particularly accumulated isomer. researchgate.net For example, various plant species grown on a contaminated site accumulated HCH in their tissues, and analysis of the soil around their roots suggested that the plants helped reduce HCH levels in the immediate rhizosphere. researchgate.net

This accumulation in plants provides an entry point for HCH into the terrestrial food chain. pops.int When herbivores consume contaminated plants, the HCH is transferred to their tissues. Subsequently, predators that feed on these herbivores can accumulate even higher concentrations. pops.int Data from a study in South India indicated that HCHs were the dominant organochlorine pesticides in the local biota, with biomagnification factors (BMFs) greater than 1 observed in predators such as the little egret that feed on contaminated snails. pops.int The β-HCH isomer is particularly noted for its potential to bioaccumulate and biomagnify in terrestrial food chains. pops.int

Table 2: Bioaccumulation and Biomagnification Factors for HCH Isomers

Data sourced from north-slope.orgresearchgate.netnih.govpops.int.

Table of Mentioned Compounds

Trophic Magnification and Food Web Transfer

The process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web is known as trophic magnification or biomagnification. This phenomenon is a significant concern for persistent, bioaccumulative substances like this compound (HCH) isomers. The transfer and magnification of these compounds are quantified using metrics such as the Biomagnification Factor (BMF), which measures the concentration increase between a predator and its prey, and the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level for an entire food web. oup.com TMFs are typically determined by regressing the logarithm of contaminant concentrations against the trophic position of various organisms, often established using stable nitrogen isotope analysis (δ¹⁵N). oup.com A TMF value greater than 1 indicates that the chemical biomagnifies within that food web. oup.com

Research across various global ecosystems reveals that the potential for trophic magnification differs significantly among HCH isomers, largely due to their varying persistence and the biotransformation capabilities of the organisms within the food web. nih.gov

Marine Food Webs

Arctic marine food webs have been a primary focus for studying HCH biomagnification due to the efficient energy transfer and longevity of higher-trophic-level predators. north-slope.org Studies have consistently shown that HCH isomers are present across all trophic levels, from zooplankton to marine mammals. coastalwiki.orgospar.org

In contrast, α-HCH and γ-HCH (lindane) generally show a lower tendency to biomagnify. Seabirds, for instance, appear to metabolize α- and γ-HCH readily, which results in low BMFs for these isomers. nih.gov However, in other organisms like invertebrates, fish, and ringed seals, α-HCH can be more resistant to degradation, leading to BMFs greater than 1. nih.gov Some studies have demonstrated that α-HCH has a greater ability to biomagnify than γ-HCH. pops.int A study in the Beaufort–Chukchi Seas found that Food Web Magnification Factors (FWMFs) ranged from 0.5 for γ-HCH to higher values for other organochlorines, indicating trophic dilution for the gamma isomer in that specific ecosystem. north-slope.orgnih.gov

The table below summarizes key trophic magnification findings for HCH isomers in marine environments.

HCH IsomerFactor TypeValueFood Web/RegionKey FindingsCitation
β-HCHTMF3.9Arctic (Northwater Polynya)Isomer appears recalcitrant in all species examined (invertebrates, fish, seabirds, seals). nih.govresearchgate.net
β-HCHBMF1 - 18 (up to 280)Arctic MarineAccumulates to higher levels than other isomers, especially in birds and mammals. pops.int
α-HCHBMF> 1Arctic (Northwater Polynya)Observed in invertebrates, fish, and ringed seals. Low BMF in seabirds. nih.gov
α-HCHBMF1 - 16Marine (General)Stereoselectively bioaccumulates and biomagnifies to a greater extent than γ-HCH. pops.int
γ-HCHFWMF0.5Arctic (Beaufort-Chukchi Seas)Indicates trophic dilution (decrease in concentration with increasing trophic level). north-slope.org
γ-HCHBMF< 1 (low)Arctic (Northwater Polynya)Readily metabolized by seabirds. nih.gov
ΣHCHsTTF (crab-to-goby)0.68Coastal MarineHCHs with low hydrophobicity (log KOW < 5) did not show enrichment. eeer.org

Freshwater Food Webs

Trophic transfer of HCH isomers has also been confirmed in freshwater ecosystems. A study investigating a simple food chain of sludge worms (Tubifex tubifex) and common carp (Cyprinus carpio) found that dietary intake of contaminated worms led to significant bioaccumulation in the carp. nih.govresearchgate.net In this controlled environment, the biomagnification factors for all HCH isomers (α, β, and γ) were greater than 1, confirming their potential to magnify in freshwater food chains. nih.govresearchgate.net The study also noted enantioselective accumulation for α-HCH. nih.gov

HCH IsomerFactor TypeValueFood ChainCitation
α-HCHBMF> 1Tubifex tubifex to Common Carp nih.govresearchgate.net
β-HCHBMF> 1Tubifex tubifex to Common Carp nih.govresearchgate.net
γ-HCHBMF> 1Tubifex tubifex to Common Carp nih.govresearchgate.net

Terrestrial Food Webs

In terrestrial food chains, the biomagnification of HCH isomers is generally considered less pronounced compared to aquatic environments. nih.gov However, evidence shows that trophic transfer and magnification can occur, particularly for the persistent β-HCH isomer. pops.int For example, a study in South India found elevated concentrations of HCHs in snails, and their avian predators (little egrets) exhibited BMFs greater than 1. pops.intmhlw.go.jp The presence of HCH isomers, with α-HCH being the most concentrated, has also been documented in the blood of terrestrial apex predators like African leopards, demonstrating that these compounds reach the highest trophic levels. frontiersin.org The persistence of β-HCH in mammals is a recurring finding, suggesting it is more resistant to metabolic degradation than the α- and γ-isomers. frontiersin.org

Biodegradation and Biotransformation of Hexachlorocyclohexane Isomers

Microbial Degradation Pathways

Microbial degradation of HCH isomers can proceed through either aerobic or anaerobic mechanisms, each involving a unique set of enzymes and biochemical reactions. frontiersin.org While both pathways contribute to the environmental attenuation of HCH, aerobic degradation is generally the only condition under which mineralization of the compound occurs. frontiersin.org

Under aerobic conditions, several microorganisms, particularly bacteria, can utilize HCH isomers as a source of carbon and energy. frontiersin.orgfrontiersin.org The aerobic degradation pathway has been extensively studied in strains like Sphingobium japonicum UT26. frontiersin.orgfrontiersin.org The primary reactions in this process include dehydrochlorination, dechlorination, hydroxylation, and ultimately, mineralization. frontiersin.orgresearchgate.net

The primary aerobic degradation route for HCH isomers is known as the Lin pathway. nih.govasm.orgnih.gov This pathway is initiated by the enzyme HCH dehydrochlorinase, encoded by the linA gene. nih.govmdpi.com LinA is a key enzyme that catalyzes the dehydrochlorination of several HCH isomers, including the α, γ, and δ isomers. nih.govmdpi.com This initial step involves the removal of a hydrogen and a chlorine atom from the HCH molecule. For instance, the degradation of the α-HCH isomer begins with dehydrochlorination. nih.gov Similarly, the degradation of the γ-HCH isomer (lindane) is also initiated by LinA. frontiersin.org Different variants of the LinA enzyme, such as LinA-type1 and LinA-type2, exhibit varying levels of activity towards different HCH isomers. researchgate.net

Following the initial dehydrochlorination, the haloalkane dehalogenase enzyme, encoded by the linB gene, plays a crucial role. nih.govnih.gov LinB catalyzes the hydrolytic dechlorination of HCH metabolites. frontiersin.orgnih.gov This enzyme is particularly important for the degradation of β- and δ-HCH isomers, where it facilitates two successive rounds of hydrolytic dechlorination. nih.govnih.gov LinB, a monomeric 32 kDa protein, belongs to the α/β hydrolase fold superfamily. nih.gov In the degradation of γ-HCH, after the initial action of LinA, LinB acts on the resulting intermediates. frontiersin.org For example, LinB is responsible for the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.orgfrontiersin.org

The ultimate goal of biodegradation is the complete mineralization of the contaminant into benign products like carbon dioxide (CO2) and water. nih.gov Under aerobic conditions, HCH can be completely degraded and mineralized. researchgate.netiaea.org The downstream pathway of HCH degradation involves the conversion of intermediates like 2,5-DCHQ into compounds that can enter central metabolic cycles. frontiersin.org Enzymes such as reductive dechlorinase (LinD), ring-cleavage dioxygenase (LinE), and maleylacetate (B1240894) reductase (LinF) convert 2,5-DCHQ to β-ketoadipate. frontiersin.org This is then further metabolized to succinyl-CoA and acetyl-CoA, which can enter the citrate (B86180) cycle. ispub.com Studies using radiolabeled γ-HCH have confirmed its mineralization to ¹⁴CO₂ in soil under strictly oxic conditions. nih.gov

Under anaerobic conditions, the degradation of HCH isomers proceeds through reductive dechlorination. This process is generally slower than aerobic degradation and often results in the accumulation of intermediate metabolites. researchgate.net Several anaerobic bacteria, including species of Clostridium and Desulfovibrio, have been shown to degrade HCH isomers. nih.gov

Two primary anaerobic degradation pathways have been proposed. One pathway involves the transformation of γ-HCH to tetrachlorocyclohexene (TCCH) and then to lower chlorinated compounds through dichloro-elimination and dehydrochlorination. frontiersin.org This can lead to the formation of chlorobenzene. frontiersin.orgnih.gov Another proposed pathway involves the initial dechlorination of HCH isomers to form pentachlorocyclohexane, which is then converted to dichlorobenzene and finally chlorobenzene. frontiersin.orgresearchgate.net The degradation of the β-HCH isomer under anaerobic conditions can result in the formation of benzene (B151609) and chlorobenzene. nih.gov Tracer experiments have also indicated that the metabolite benzene can be mineralized to CO₂ and methane (B114726) under anaerobic conditions. researchgate.net

Reductive Dechlorination Pathways

Enantioselective Microbial Degradation of Chiral Hexachlorocyclohexane (B11772) Isomers

Among the HCH isomers, α-HCH is chiral, existing as two enantiomers, (+)-α-HCH and (-)-α-HCH, which are present in a racemic mixture in technical HCH. nih.gov Microbial degradation of α-HCH can be enantioselective, meaning that one enantiomer is degraded preferentially over the other. acs.orgufz.de This preferential degradation has been observed in various environments, including groundwater, soil, and aquatic systems. acs.orgoup.com

The direction of enantioselectivity can vary. For example, preferential degradation of the (+)-α-HCH enantiomer has been observed in anaerobic sewage sludge and in Arctic lakes, wetlands, and streams. acs.org Conversely, some soils have shown a depletion of (-)-α-HCH. acs.org The enzymes responsible for this selectivity have been identified in some bacteria. For instance, the dehydrochlorinases LinA1 and LinA2 from Sphingomonas paucimobilis B90A exhibit opposite enantioselectivities toward α-HCH. nih.gov LinA1 preferentially degrades (+)-α-HCH, while LinA2 preferentially degrades (-)-α-HCH. nih.gov This enzymatic differentiation provides a molecular basis for the observed shifts in the enantiomeric composition of α-HCH in the environment. nih.gov

The enantioselective degradation is influenced by the microbial populations present, as different microorganisms may have enzymes with different stereospecificities. nih.govufz.de The presence of specific HCH-degrading bacteria, such as those from the genus Sphingomonas, has been correlated with the stereoselective accumulation of HCH isomers in agricultural soils. ufz.de

Environmental Factors Influencing Biodegradation

The rate and extent of HCH biodegradation are significantly influenced by various environmental factors that affect microbial activity and the availability of the contaminants. wur.nlnih.gov

Redox Conditions (Aerobic vs. Anaerobic)

Redox conditions are a critical factor determining the predominant microbial species and the types of biodegradation reactions that occur. wur.nl HCH can be degraded under both aerobic (oxic) and anaerobic (anoxic) conditions, though the pathways and efficiencies differ. nih.gov

Anaerobic degradation, primarily through reductive dechlorination, is a key process for HCH transformation. acs.org It is often considered the more significant pathway for the initial breakdown of HCH in many environments. nih.gov However, complete mineralization (the conversion of the organic compound to inorganic products like CO2) is generally observed only under aerobic conditions. nih.gov The initial steps of aerobic degradation are often catalyzed by dehydrochlorinases and hydrolytic dechlorinases. asm.org The degradation rates of different isomers also vary with redox conditions; for instance, the degradation of α- and γ-HCH is typically faster under anaerobic conditions. nih.gov

Temperature and Soil Organic Carbon Content

Temperature plays a crucial role in the biodegradation of HCH by affecting microbial growth rates and enzyme activity. wur.nlnih.gov Generally, moderate temperatures are optimal for HCH degradation. nih.gov For example, one study found that an incubation temperature of 30°C was optimal for the degradation of α- and γ-HCH in both liquid culture and soil slurry. nih.gov The rate of degradation tends to decrease at lower or higher temperatures. wur.nlmdpi.com

Soil organic carbon (SOC) content also influences HCH biodegradation. nih.gov Organic matter can affect the sorption of HCH, its availability to microorganisms, and can also serve as a co-substrate, potentially enhancing microbial activity. nih.gov However, the relationship is complex. While higher organic matter can support a larger microbial population, it can also increase the sorption of HCH to soil particles, reducing its bioavailability for degradation. The decomposition rate of soil organic matter itself is temperature-sensitive, which can further interact with the degradation of contaminants like HCH. usda.govfrontiersin.org

Microbial Community Composition and Activity

The composition and activity of the indigenous microbial community are fundamental to the biodegradation of HCH. researchgate.neturi.edu The presence of specific microorganisms with the genetic capacity to produce HCH-degrading enzymes is a prerequisite for effective bioremediation. nih.gov Genera such as Sphingomonas (now also classified as Sphingobium) are well-known for their ability to degrade HCH isomers aerobically. nih.govplos.org Under anaerobic conditions, bacteria like Clostridium and Dehalobacter have been implicated in reductive dechlorination. nih.govacs.orgbiorxiv.org

Phytoremediation and Plant-Microbe Interactions in this compound Degradation

Phytoremediation, a cost-effective and environmentally sound technology, utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants from soil and water. nih.govresearchgate.net This approach is particularly promising for widespread, low-level contamination with persistent organic pollutants like this compound (HCH). nih.gov The process leverages several mechanisms, including the direct uptake and metabolism of HCH by plants (phytodegradation), and the stimulation of microbial degradation in the root zone (rhizodegradation). researchgate.netwsl.ch The synergy between plants and microbes is crucial, as it often leads to more efficient and complete remediation than either component could achieve alone. wsl.chfrontiersin.org

The effectiveness of HCH phytoremediation involves three primary processes:

Uptake and Accumulation : Plants absorb HCH isomers from the soil through their root systems, after which the compounds are partitioned into lipophilic tissues. researchgate.net Uptake can also occur from the atmosphere, with volatilized HCH molecules being absorbed by aerial plant tissues like leaves and bark. researchgate.netnih.gov The main route for HCH uptake from the soil into the plant trunk is via the roots, driven by the plant's water flux. nih.gov

Phytotransformation : Once inside the plant, HCH can be detoxified by various plant enzymes. nih.gov These include P450 monooxygenases, dehalogenases, and glutathione (B108866) S-transferases (GST), which transform the toxic compounds into less harmful metabolites. nih.gov These metabolites can then be stored in plant tissues, often in vacuoles, or further conjugated with sugars or glutathione. wsl.ch

Rhizosphere Degradation : Plants release exudates (sugars, amino acids, organic acids) from their roots, which serve as a source of nutrients for soil microorganisms. wsl.chfrontiersin.org This stimulates microbial density and metabolic activity in the rhizosphere (the soil region immediately surrounding the roots), enhancing the biodegradation of HCH isomers. nih.govwsl.ch This plant-microbe interaction is a cornerstone of effective phytoremediation for recalcitrant compounds. uniovi.es

Research Findings in Plant-Mediated HCH Degradation

The uptake pathway can influence which isomers accumulate. For instance, the bark of trees can act as a passive sampler, absorbing HCH from the air, which can lead to a higher accumulation of the more volatile α-HCH compared to other isomers. nih.gov Inside the plant, the detoxification of γ-HCH in common reed (Phragmites australis) has been attributed to glucosyl-transferase (UGT) enzymes in the roots and rhizomes, and GST enzymes in the leaves. nih.gov

The Role of Plant-Associated Microbes

The interaction between plants and microorganisms is fundamental to successful HCH remediation. nih.govfrontiersin.org This synergistic relationship can be divided into two main categories: rhizospheric and endophytic interactions.

Rhizospheric Interactions : The rhizosphere is a hot spot for microbial activity. wsl.ch Plants can release specific compounds in their root exudates that attract and foster the growth of HCH-degrading bacteria. mdpi.com This process, known as phytostimulation, significantly enhances the breakdown of HCH in the soil. nih.govwsl.ch For example, the degradation of HCH isomers is enhanced in the rhizosphere of Kochia sp. compared to non-vegetated soil. wsl.ch Sphingomonads are key players in the rhizoremediation of HCH, with studies showing increased dissipation in the rhizosphere of Cytisus and maize plants when inoculated with Sphingomonadaceae strains. researchgate.net

Endophytic Interactions : Endophytic bacteria live within plant tissues without causing harm and can play a direct role in degrading contaminants taken up by the host plant. mdpi.comuhasselt.be This close contact provides a protected environment for the microbes and allows for efficient transfer of metabolites. mdpi.com Endophytes can possess the necessary catabolic genes for HCH degradation and can also promote plant growth by producing phytohormones, solubilizing phosphate, or protecting the plant from stress, indirectly enhancing phytoremediation efficiency. uniovi.esmdpi.comnih.gov For example, the rhizospheric bacterium Microbacterium spp. strain P27, isolated from Phragmites karka, was able to degrade 82.7% of γ-HCH (at 50 mg/L) in 15 days while also promoting plant growth. frontiersin.org

Synergistic Degradation: Case Studies

Numerous studies have highlighted the enhanced degradation of HCH through combined plant-microbe systems.

A study investigating the removal of β-HCH from water used three bacterial strains (Ochrobactrum sp. Och1, Ochrobactrum sp. Och2, and Pseudomonas sp. Pse1) both alone and in combination with Canna plants. mdpi.comresearchgate.net The combination of the Ochrobactrum sp. Och1 strain with Canna plants demonstrated the highest removal efficiency, showcasing a powerful synergistic effect. mdpi.comresearchgate.net

Table 1: Synergistic Removal of β-HCH from Water by Canna and Degrading Bacteria

This interactive table presents the removal efficiency of β-HCH by different combinations of Canna plants and bacterial strains at two different initial concentrations.

Treatment Group Initial β-HCH Concentration (µg·L⁻¹) Removal Efficiency (%)
Och1 (bacterium only) 10 33.49
Canna (plant only) 10 55.78
Och1 + Canna 10 96.74
Och1 (bacterium only) 100 -
Canna (plant only) 100 83.33
Och1 + Canna 100 99.06

Data sourced from references mdpi.comresearchgate.net. The '-' indicates data not provided for that specific combination at that concentration in the source.

Another study focused on the synergistic degradation of γ-HCH (lindane) using the grass Megathyrsus maximus in combination with a consortium of fungi. plos.org The results showed that the combined action of the plant and fungi significantly accelerated the degradation of lindane compared to the plant or fungi alone. plos.org

Table 2: Degradation of γ-HCH (Lindane) by Megathyrsus maximus and Fungi

Treatment Initial Lindane (mg/kg) Final Lindane (mg/kg) Degradation Efficiency (%)
Plant Alone 45.00 12.34 72.58
Fungi Alone 45.00 11.94 73.47
Plant + Fungi (20% treatment) 45.00 11.26 75.00
Plant + Fungi (30% treatment) 45.00 9.34 79.24
Plant + Fungi (40% treatment) 45.00 5.10 88.67

Data sourced from reference plos.org. Note: The degradation percentages in the source text and table show some inconsistency; the values here are calculated based on the provided concentrations.

These studies underscore the principle that combining the metabolic capabilities of microorganisms with the uptake and translocation systems of plants creates a highly effective remediation system for HCH-contaminated environments. frontiersin.orgfrontiersin.org

Toxicological Research on Hexachlorocyclohexane Isomers

Mechanisms of Cellular and Molecular Toxicity

The toxicity of HCH isomers is multifaceted, involving various cellular and molecular pathways that can lead to adverse health effects. mdpi.com Research has shown that the different spatial arrangements of chlorine atoms in each isomer result in distinct molecular properties and, consequently, specific mechanisms of action. researchgate.net

A primary target for HCH isomers is the central nervous system (CNS). dss.go.thinchem.org The isomers can either stimulate or depress the CNS. For instance, α-HCH and γ-HCH are CNS stimulants that can induce violent, epileptiform convulsions, while β-HCH and δ-HCH act as depressants. inchem.org

The neurotoxic effects of γ-HCH are largely attributed to its interaction with the γ-aminobutyric acid (GABA) system. researchgate.netinchem.org Specifically, γ-HCH interferes with the GABA-A receptor-chloride channel complex by binding to the picrotoxin (B1677862) site. ebi.ac.ukinchem.org This action blocks the inhibitory function of GABA, leading to hyperexcitability and seizures. inchem.org In contrast, α-HCH and δ-HCH have been shown to potentiate GABA-A receptor currents. researchgate.net The differing effects of the isomers on the GABAergic system highlight their stereospecific interactions with neuronal receptors.

Table 1: Effects of HCH Isomers on Central Nervous System Function

IsomerPrimary Effect on CNSMechanism of Action
α-HCH Stimulant inchem.orgPotentiates GABA-A receptor currents researchgate.net
β-HCH Depressant inchem.orgLameness and flaccidity of musculature inchem.org
γ-HCH (Lindane) Stimulant inchem.orgBlocks GABA-A receptor-chloride channel complex researchgate.netinchem.org
δ-HCH Depressant inchem.orgPotentiates GABA-A receptor currents researchgate.net

HCH isomers can disrupt intracellular calcium ([Ca2+]i) homeostasis, a critical process for normal cellular function and viability. researchgate.netescholarship.org The disruption of calcium signaling can lead to a cascade of detrimental events, including altered enzyme activity and cell death. escholarship.org

Studies have demonstrated that the effects of HCH on calcium levels are both isomer- and cell-type specific. researchgate.net For example, in neurons, both δ-HCH and γ-HCH stimulate the influx of Ca2+ through voltage-gated Ca2+ channels. researchgate.netnih.gov However, they affect different intracellular calcium pools; γ-HCH acts on a dantrolene-sensitive pool, while δ-HCH primarily affects a dantrolene-insensitive pool. nih.gov In human neutrophils, α-, δ-, and γ-HCH, but not β-HCH, have been found to increase intracellular Ca2+ concentrations. researchgate.net Research in Ehrlich Ascites tumor cells has linked HCH-induced inhibition of Na+,K+-ATPase to an increase in intracellular calcium. nih.gov

The liver is another significant target for HCH toxicity, where isomers can interfere with hepatic oxidative capacity and glutathione (B108866) metabolism. inchem.org HCH isomers are known to induce hepatic oxidative enzymes. inchem.org For example, γ-HCH can induce several drug-metabolizing enzymes, including glutathione-S-transferase. food.gov.uk

Exposure to HCH can lead to the depletion of glutathione (GSH), a crucial antioxidant, which is a key event in HCH-induced cytotoxicity. nih.gov Studies on β-HCH have shown it can induce an increase in the oxidized form of glutathione (GSSG), leading to a decrease in the GSH/GSSG ratio, indicative of oxidative stress. mdpi.com

HCH isomers have been shown to affect lipid metabolism. inchem.org Dietary intake of technical HCH in mice led to hyperlipidemia, with significant increases in blood triglycerides, phospholipids (B1166683), and cholesterol. nih.gov While the γ-isomer at lower concentrations did not affect the blood lipid profile, at higher levels, it increased phospholipids and cholesterol. nih.gov Interestingly, the hypertriglyceridemia caused by HCH was associated with lower triglyceride levels in the liver, suggesting an increased rate of secretion from the liver into the bloodstream. nih.gov

Table 2: Effects of HCH Isomers on Lipid Profile in Mice

HCH TypeEffect on Blood LipidsEffect on Liver Triglycerides
Technical HCH Increased triglycerides, phospholipids, and cholesterol nih.govDecreased nih.gov
γ-HCH (high dose) Increased phospholipids and cholesterol nih.govNot specified

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics. mdpi.com Some HCH isomers can activate AhR signaling. frontiersin.org Research on β-HCH has demonstrated its ability to act as an activator of AhR signaling. mdpi.comuniroma1.it This activation can lead to the translocation of AhR into the nucleus, where it can modulate the expression of target genes. mdpi.com Studies have suggested that β-HCH may directly interact with AhR, leading to its activation and subsequent degradation through the ubiquitin-proteasome system. uniroma1.it

A common mechanism of toxicity for many HCH isomers is the induction of oxidative stress. nih.govcdc.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Several studies have confirmed that HCH isomers can induce the formation of ROS. nih.goviarc.fr For instance, α-HCH exposure in rats has been linked to increased lipid peroxidation activities. regulations.gov In Ehrlich Ascites tumor cells, HCH-induced cell death was associated with ROS formation and lipid peroxidation. nih.gov The β-HCH isomer has also been shown to promote an oxidative stress condition in cell lines. mdpi.com This increase in oxidative stress can be linked to increased activity of enzymes like NAD(P)H oxidase. nih.gov

Alterations in Cellular Bioenergetic Profiles (e.g., Aerobic Glycolysis)

Research has shown that β-hexachlorocyclohexane (β-HCH) can alter the cellular bioenergetic profile. nih.govresearchgate.netnih.gov Studies using LNCaP and HepG2 cell lines as models have indicated that β-HCH promotes a metabolic shift towards aerobic glycolysis. nih.govresearchgate.netnih.gov This is supported by observations of variations in the lactate/pyruvate ratio following exposure to β-HCH. nih.gov This alteration in energy metabolism is a key aspect of the cellular response to this isomer. nih.govresearchgate.netnih.gov

Genotoxicity and DNA Damage

Hexachlorocyclohexane (B11772) isomers have been the subject of numerous studies to evaluate their genotoxic potential, which is their ability to damage DNA and potentially lead to mutations or cancer. nih.gov

DNA Fragmentation and Strand Breaks

Several studies have demonstrated that HCH isomers can induce DNA fragmentation and strand breaks. For instance, α-HCH has been shown to cause a dose-dependent increase in DNA breaks in primary cultures of rat and human hepatocytes. nih.gov However, this effect was not observed in mouse hepatocytes. nih.gov The mechanism appears to involve the transformation of α-HCH into reactive species through a cytochrome P450-dependent reaction. nih.gov

Similarly, γ-HCH has been found to induce DNA strand breaks. inchem.org Studies on pregnant mice administered γ-HCH showed increased DNA single-strand breaks in fetal and placental tissues. cdc.gov In vitro studies have also reported DNA damage in cultures of rat and human nasal and gastric mucosa cells exposed to γ-HCH. cdc.gov

Research on β-HCH has also revealed its capacity to cause DNA damage. nih.govresearchgate.netnih.govnih.gov Exposure of BEAS-2B human bronchial epithelium cells to β-HCH resulted in increased DNA fragmentation, as demonstrated by the comet assay. nih.gov Furthermore, β-HCH can induce the phosphorylation of H2A.X, a marker of DNA double-strand breaks, in both LNCaP and HepG2 cells. nih.govnih.govnih.gov

Micronucleus Induction and Chromosomal Aberrations

The genotoxicity of HCH isomers has also been assessed by examining their ability to induce micronuclei and chromosomal aberrations. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. univali.br Chromosomal aberrations refer to changes in the normal structure or number of chromosomes. nih.gov

Studies using the cytokinesis-block micronucleus assay in human peripheral blood lymphocyte cultures have shown that γ-HCH can induce a significant increase in the frequency of micronuclei (MN) and binucleated cells with micronuclei (BNMN). researchgate.net β-HCH also showed a positive induction of MN and BNMN at higher concentrations. researchgate.net In contrast, α-HCH did not induce a significant increase in MN frequency under the same experimental conditions. researchgate.net

Other research has indicated that γ-HCH exposure in human mammary carcinoma (MCF-7) and human prostate carcinoma (PC-3) cell lines increased the frequency of micronuclei, suggesting a clastogenic (chromosome-breaking) effect. cdc.gov However, some studies have reported conflicting results. For example, γ-HCH did not induce micronuclei or chromosomal aberrations in cultured rodent cells in one study. inchem.org Additionally, chromosomal aberrations were not found in the bone-marrow cells of mice exposed to technical-grade or γ-HCH in vivo. inchem.org

Differential Genotoxic Potential of this compound Isomers

The genotoxic potential of HCH varies among its different isomers. researchgate.net Research indicates that the α, β, and γ isomers exhibit different levels of genotoxicity.

In a study using human lymphocyte cells, γ-HCH was found to be the most cytotoxic and was able to induce a significant increase in micronucleus frequency, indicating genotoxic potential. researchgate.net β-HCH also showed genotoxic effects, but at higher concentrations than γ-HCH. researchgate.net In the same study, α-HCH did not show significant genotoxic activity. researchgate.net

Further highlighting these differences, α-HCH was found to induce DNA fragmentation in rat and human hepatocytes, an effect not seen in mouse hepatocytes. nih.gov In contrast, γ-HCH has been shown to induce DNA strand breaks in some studies, but not unscheduled DNA synthesis in others. inchem.org The covalent binding index (CBI), a measure of DNA damage, was found to be similar for both α- and γ-HCH, despite the α-isomer being a more potent tumor inducer. nih.gov This suggests that non-mutational processes may be more critical to the carcinogenicity of HCH. nih.gov

The differential toxicity of the isomers is also evident in their environmental fate and persistence. researchgate.net β-HCH is the most persistent and metabolically inactive isomer, leading to its higher concentration in human tissues compared to the α- and γ-isomers. researchgate.netmdpi.com

Table 1: Differential Genotoxic Effects of HCH Isomers

Isomer DNA Fragmentation/Strand Breaks Micronucleus Induction/Chromosomal Aberrations
α-HCH Induces DNA breaks in rat and human hepatocytes. nih.gov Did not induce a significant increase in micronuclei in human lymphocytes. researchgate.net
β-HCH Induces DNA fragmentation and phosphorylation of H2A.X. nih.govnih.gov Induced micronuclei in human lymphocytes at high concentrations. researchgate.net

| γ-HCH | Induces DNA strand breaks. inchem.orgcdc.gov | Induced micronuclei in human lymphocytes and some cancer cell lines. cdc.govresearchgate.net |

DNA Repair Synthesis Studies

Studies on DNA repair synthesis, a mechanism cells use to correct DNA damage, have yielded mixed results for HCH isomers. Unscheduled DNA synthesis (UDS) is a key indicator of this repair process.

For α-HCH, no induction of DNA repair was observed in primary cultures of mouse, rat, or human hepatocytes, even though DNA fragmentation was detected in rat and human cells. nih.gov The researchers hypothesized that α-HCH might elicit a "short patch" DNA repair, which is less readily detected by UDS assays. nih.gov

Regarding γ-HCH, it was found to induce UDS in human peripheral lymphocytes in one study. cdc.gov However, other studies reported that γ-HCH did not induce UDS in human SV-40 fibroblasts or rat primary hepatocytes. cdc.gov It also failed to induce UDS in cultured rodent cells, although it did cause DNA strand breaks. inchem.org This suggests that the type of DNA damage caused by γ-HCH may not always trigger a robust UDS response or that the response is cell-type specific.

Endocrine Disruption Potential

This compound isomers are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govresearchgate.netnih.govnih.gov This interference can occur through various mechanisms, including mimicking or blocking the action of natural hormones. nih.gov

The β-HCH isomer, in particular, has been studied for its endocrine-disrupting potential. nih.govresearchgate.netnih.gov Research has shown that β-HCH can act as an endocrine disruptor by interfering with hormone cascades. nih.gov For example, in LNCaP prostate cancer cells, β-HCH was found to induce the nuclear translocation of the androgen receptor (AR), similar to the effect of testosterone. nih.govresearchgate.net This effect could be blocked by an AR competitive inhibitor, providing strong evidence for β-HCH's endocrine-disrupting capabilities. nih.gov

While β-HCH is considered a less potent endocrine disruptor compared to well-known organochlorine pesticides like dioxin or DDT due to its lower structural similarity to lipophilic hormones, the levels of β-HCH detected in exposed populations can be significantly higher than physiological hormone concentrations. nih.gov

The endocrine-disrupting effects of HCH are not limited to the reproductive system. There is evidence suggesting a link between exposure to HCH and thyroid dysfunction. mdpi.comamegroups.org Epidemiological studies have investigated the association between organochlorine pesticides, including HCH, and alterations in the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org

Table 2: Summary of Endocrine-Disrupting Potential of HCH

Isomer Observed Effect Mechanism of Action
β-HCH Induces nuclear translocation of the androgen receptor. nih.govresearchgate.net Mimics the action of testosterone. nih.gov

| HCH (unspecified) | Associated with thyroid dysfunction. mdpi.comamegroups.org | Interference with the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org |

Table 3: List of Compound Names

Compound Name
This compound (HCH)
α-Hexachlorocyclohexane (α-HCH)
β-Hexachlorocyclohexane (β-HCH)
γ-Hexachlorocyclohexane (γ-HCH, Lindane)
δ-Hexachlorocyclohexane (δ-HCH)
ε-Hexachlorocyclohexane (ε-HCH)
Dioxin
DDT (Dichlorodiphenyltrichloroethane)
Testosterone
Bicalutamide
tert-butyl hydroperoxide

Mimicry or Blockade of Hormone Receptor Binding

The isomers of this compound (HCH) exhibit varied interactions with hormone receptors, leading to potential endocrine disruption. The β-isomer of HCH is particularly noted for its estrogenic effects. dss.go.th Research has shown that β-HCH can bind to estrogen receptors, mimicking the action of estrogen in mammalian cells, laboratory animals, and fish. dss.go.th This estrogenic activity is a significant toxicological concern due to the high persistence of β-HCH in mammalian tissues. dss.go.th

In contrast, the α-HCH isomer has demonstrated anti-androgenic activity. Studies using in-vitro models have shown that both enantiomers of α-HCH can suppress the activity of the androgen receptor (AR) when co-exposed with the natural ligand dihydrotestosterone. researchgate.net While there were minor differences in the potency between the two enantiomers, both acted as AR antagonists in a concentration-dependent manner. researchgate.net It has been suggested that HCH binds to androgen receptors, thereby reducing the binding of androgens like dihydrotestosterone. researchgate.net

The γ-HCH isomer, also known as lindane, has been investigated for its effects on the GABA receptor in the central nervous system. dss.go.thregulations.gov It acts as a competitive inhibitor of the GABA receptor, leading to central nervous system stimulation. dss.go.thresearchgate.net The α-isomer is significantly less active in this regard, and the β-isomer appears to have no inhibitory effect on the GABA receptor at all. regulations.gov

Impact on Reproductive System and Hormonal Balance

Exposure to this compound (HCH) isomers has been linked to various adverse effects on the reproductive system and hormonal balance in both males and females. These chemicals are known endocrine disruptors, capable of altering hormone synthesis, release, transport, and receptor binding. frontiersin.orgnih.gov

In females, exposure to certain pesticides, including HCH, has been associated with a range of reproductive issues such as decreased fertility, spontaneous abortions, and menstrual cycle irregularities. nih.govresearchgate.net Lindane (γ-HCH), for example, has been shown to cause significant disturbances in the estrus cycle of rats, notably prolonging the proestrus phase and consequently delaying ovulation. nih.gov Studies have also indicated a correlation between exposure to endocrine disruptors and an increased risk of long menstrual cycles or anovulation in women. bioscientifica.com

In males, HCH has been shown to impact testicular function. researchgate.net Research in rats has demonstrated that exposure to HCH can lead to changes in the histological and biochemical properties of the testes. researchgate.net Specifically, the β-HCH isomer has been found to reduce the size of seminiferous tubules and decrease the number of interstitial cells, which is associated with an arrest in sperm production. researchgate.net

The endocrine-disrupting properties of HCH isomers can lead to an imbalance of sex hormones, which is a critical factor for reproductive health. frontiersin.org By acting as agonists or antagonists for hormone receptors, these compounds can disrupt the normal functioning of the hypothalamic-pituitary-gonadal axis, which regulates reproductive processes. frontiersin.org

Association with Metabolic Disorders (e.g., Obesity, Type 2 Diabetes)

A growing body of research suggests a significant association between exposure to this compound (HCH) isomers and the prevalence of metabolic disorders, including type 2 diabetes (T2DM) and obesity. researchgate.netbeyondpesticides.org Several studies have identified a positive correlation between the body burden of HCH and the risk of developing T2DM. researchgate.netnih.gov

Specifically, serum concentrations of β-HCH and γ-HCH have been found to be strongly and consistently linked to T2DM. researchgate.netnih.gov An analysis of adults in Saudi Arabia revealed that individuals with T2DM had significantly higher serum levels of these HCH isomers. researchgate.netnih.gov Furthermore, HCH exposure was positively associated with several components of the metabolic syndrome, including elevated triglycerides, high fasting glucose, high blood pressure, and insulin (B600854) resistance (as measured by HOMA-IR), while being negatively associated with high-density lipoprotein (HDL) cholesterol. researchgate.netnih.gov

The mechanisms by which HCH may contribute to metabolic disorders are thought to involve the disruption of hormonal pathways. researchgate.net Persistent organic pollutants (POPs) like HCH are lipophilic, meaning they accumulate in fatty tissues, and have long half-lives, leading to chronic exposure. nih.gov It has been proposed that exposure to certain POPs, including HCH, may be a contributing environmental risk factor for the increasing incidence of T2DM and obesity-related metabolic disorders. nih.govijmrhs.com

Some studies have also explored the link between HCH and obesity. While the primary drivers of obesity are recognized as factors like low mobility, evidence suggests that environmental chemical exposures may also play a role. ijmrhs.com The accumulation of HCH in adipose tissue could potentially interfere with metabolic processes, contributing to the development of obesity and related metabolic dysfunctions. beyondpesticides.org

Immunological Effects

Exposure to this compound (HCH) isomers has been shown to exert significant effects on the immune system. cdc.govnv.gov The nature of these effects can be complex, sometimes leading to immunosuppression and at other times causing immunostimulation, depending on the isomer, and duration of exposure. tandfonline.com

Studies on γ-HCH (lindane) have demonstrated its immunotoxic potential. tandfonline.com In animal models, exposure to γ-HCH has been linked to a variety of immune alterations. For instance, research in mice has shown that chronic exposure to subtoxic doses of γ-HCH can lead to a biphasic immune response, characterized by an initial stimulation followed by suppression of both cell-mediated and humoral immunity. tandfonline.com Histological changes in lymphoid organs, such as the spleen and thymus, have been observed in conjunction with these functional changes. tandfonline.com

Specifically, γ-HCH exposure has been found to affect delayed-type hypersensitivity responses and antibody production. cdc.gov In some studies, lower doses of HCH were observed to enhance certain immune responses, while higher doses led to impairment. tandfonline.com For example, in utero exposure of mice to a low dose of HCH resulted in a significantly higher delayed-hypersensitivity response and increased antibody-producing cells, whereas a higher dose impaired this response. tandfonline.com

The β-HCH isomer has also been investigated for its immunotoxic effects. In studies with female mice, dietary exposure to β-HCH resulted in significant changes in immune function without causing overt signs of toxicity like changes in body or lymphoid organ weight. nih.gov At higher exposure levels, a decrease in the proliferation of splenocytes in response to mitogens, as well as reduced T-lymphocyte-mediated cytolysis and natural killer (NK) cell activity, were observed. nih.gov

The immunomodulatory effects of HCH are a significant concern, as a compromised immune system can lead to increased susceptibility to infections and other diseases. The available data, primarily from animal studies, indicate that the immune system is a sensitive target for HCH toxicity. cdc.govnv.gov

Neurological Effects

The isomers of this compound (HCH) are known to be neurotoxic, with the central nervous system (CNS) being a primary target. dss.go.thresearchgate.netresearchgate.net The different isomers, however, can have opposing effects on the CNS. inchem.org

The γ-HCH isomer, commonly known as lindane, is a potent CNS stimulant. dss.go.thresearchgate.net Its neurotoxic mechanism is primarily attributed to its ability to inhibit the γ-aminobutyric acid (GABA) neurotransmitter system. dss.go.thresearchgate.net Specifically, γ-HCH acts as a competitive antagonist at the GABA-A receptor, which leads to hyperexcitability of the nervous system. inchem.org This can manifest as tremors, ataxia, convulsions, and seizures. cdc.govinchem.org In cases of acute poisoning, severe convulsive activity can occur. inchem.org

In contrast, the α, β, and δ isomers of HCH are generally considered to be CNS depressants. dss.go.thresearchgate.net The β-isomer, in particular, can cause a notable flaccidity of the musculature. inchem.org While also interacting with the GABA receptor, the α and δ isomers are significantly less potent in their inhibitory action compared to the γ-isomer. dss.go.thresearchgate.net The β-isomer has been found to be inactive at the GABA receptor in competitive binding studies. dss.go.th

Recent research has also explored the neurotoxic effects of β-HCH beyond its depressant activity. Studies have shown that β-HCH can trigger neuroinflammatory processes and lead to cognitive dysfunction. nih.gov In experimental models, β-HCH exposure has been linked to epigenetic modifications in brain cells and has been shown to impair recognition memory and spatial navigation. nih.gov This suggests that chronic exposure to certain HCH isomers may contribute to the pathogenesis of neurological diseases. nih.govresearchgate.net

The table below summarizes the primary neurological effects of different HCH isomers.

IsomerPrimary Neurological EffectMechanism of Action (where known)
γ-HCH (Lindane) CNS Stimulant (convulsant)Inhibition of GABA-A receptor
α-HCH CNS DepressantWeak inhibition of GABA-A receptor
β-HCH CNS Depressant, Neuroinflammation, Cognitive DysfunctionInactive at GABA-A receptor; other mechanisms under investigation
δ-HCH CNS DepressantWeak inhibition of GABA-A receptor

Hepatic Effects

The liver is a primary target organ for the toxic effects of this compound (HCH) isomers. cdc.govnv.gov Exposure to various HCH isomers has been consistently shown to induce a range of hepatic effects in animal studies. cdc.govepa.gov

Chronic and subchronic oral exposure to α-HCH has been found to cause liver toxicity in several animal species, including rats, mice, and hamsters. cdc.gov The observed effects include increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), necrosis (cell death), fatty degeneration, proliferation of bile ducts, and nodular hyperplasia. cdc.govepa.gov Furthermore, α-HCH has been identified as a hepatocarcinogen in rodents, promoting the formation of liver tumors. nv.govepa.gov It is believed to act as a tumor promoter rather than an initiator, stimulating aberrant cell proliferation following exposure to a cancer-initiating agent. nv.gov

The β-HCH isomer also induces liver toxicity, with studies in rats and mice showing similar effects to α-HCH, such as hepatocellular hypertrophy and fatty degeneration, following dietary administration. cdc.gov

Gamma-HCH (lindane) exposure has also been linked to hepatic effects. Oral exposure in animals has resulted in increased serum levels of enzymes indicative of liver cell injury, increased serum lipids, increased liver weight, hepatocellular hypertrophy, and necrosis. cdc.gov The mechanism of γ-HCH-induced liver toxicity is thought to involve interference with the liver's oxidative capacity and glutathione metabolism. inchem.org

Technical grade HCH, which is a mixture of isomers, has also been shown to cause liver damage. inchem.org Studies on workers in pesticide formulating plants exposed to technical grade HCH have reported increased levels of liver enzymes. inchem.org In animal experiments, ingestion of technical grade HCH led to marked histological changes in the liver. inchem.org

The table below summarizes the key hepatic effects observed with different HCH isomers.

HCH IsomerKey Hepatic Effects
α-HCH Increased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, bile duct proliferation, nodular hyperplasia, liver tumors (hepatocarcinogen). cdc.govepa.gov
β-HCH Hepatocellular hypertrophy, fatty degeneration. cdc.gov
γ-HCH (Lindane) Increased liver enzymes, increased serum lipids, increased liver weight, hepatocellular hypertrophy, necrosis. cdc.gov
Technical Grade HCH Increased liver enzymes, histological changes. inchem.org

Renal Effects

The kidneys are another target organ for the toxic effects of this compound (HCH) isomers. researchgate.netinchem.org Both acute and chronic exposure to HCH have been associated with adverse renal effects in animal studies. inchem.orgepa.gov

Dietary administration of β-HCH and γ-HCH to rats has been shown to cause renal tubular dysfunction. researchgate.netnih.gov A key finding in these studies was the excessive excretion of glucose in the urine (glucosuria) while blood glucose levels remained normal, indicating a problem with reabsorption in the kidney tubules. researchgate.netnih.gov This was accompanied by increased urinary excretion of creatinine (B1669602) and urea, further pointing to impaired renal function. nih.gov

Histopathological examinations of the kidneys from HCH-treated animals have revealed damage to the renal tubules. nih.gov These changes include hypertrophy (enlargement) and degeneration of the epithelial cells lining the tubules. nih.gov In studies with γ-HCH, microscopic examination of the kidneys showed glomerular congestion, atrophy, intertubular hemorrhages, and degenerative changes in the tubular epithelium with vacuolated cytoplasm and the formation of urinary casts. veterinaryworld.org

Acute exposure to high levels of HCH can also lead to renal failure, which may be secondary to rhabdomyolysis (the breakdown of muscle tissue). inchem.org Chronic ingestion of HCH in animal models has been shown to induce significant histological changes in the kidneys. inchem.org The available data suggest that the kidney is a sensitive target for toxicity, particularly following inhalation exposure to γ-HCH. cdc.gov

The table below summarizes the key renal effects observed with different HCH isomers.

HCH IsomerKey Renal Effects
β-HCH Renal tubular dysfunction (glucosuria), hypertrophy and degeneration of renal tubular epithelia. researchgate.netnih.gov
γ-HCH (Lindane) Renal tubular dysfunction (glucosuria), glomerular congestion, atrophy, intertubular hemorrhages, degenerative changes in tubular epithelium, urinary cast formation, increased serum creatinine. nih.govveterinaryworld.org
Technical Grade HCH Histological changes in the kidneys. inchem.org

Cardiovascular Effects

Research into the toxicological impact of this compound (HCH) isomers has revealed various effects on the cardiovascular system. Studies have identified alterations in cardiac electrophysiology, ion channel function, and cellular calcium homeostasis, with some isomers being linked to an increased risk of cardiovascular disease. Chronic exposure to technical-grade HCH and its specific isomers has been associated with a range of cardiovascular responses in both animal models and human populations. inchem.orgepa.govca.gov

Investigations using technical-grade HCH have pointed to electrocardiogram (ECG) abnormalities as a notable cardiovascular effect. inchem.org However, more detailed mechanistic insights have been derived from studies on individual isomers, particularly gamma-HCH (lindane), beta-HCH, and delta-HCH.

Gamma-Hexachlorocyclohexane (Lindane)

Studies on gamma-HCH have demonstrated significant effects on cardiac function, primarily involving the heart's electrical activity and calcium regulation.

In a study on rats, prolonged administration of gamma-HCH led to distinct changes in the electrocardiogram (ECG). nih.gov These alterations suggest an impact on the electrical conduction system of the heart. The study also pointed to the involvement of cellular calcium homeostatic mechanisms in the observed cardiovascular effects. nih.gov Key findings included a significant increase in plasma calcium concentration and a decrease in the activity of Ca,K-ATPase in the heart. nih.gov Furthermore, an increase in calcium-45 influx was observed in both atrial trabeculae and papillary muscle tissue. nih.gov

Table 1: Electrocardiogram (ECG) Changes in Rats Following Gamma-HCH Administration nih.gov

ECG ParameterObserved ChangePercentage Change
R-R IntervalDecrease-53%
P Wave AmplitudeDecrease-50%
R Wave AmplitudeIncrease+65%
T Wave AmplitudeIncrease+58%

Research on frog atrial myocytes has provided further insight into the electrophysiological effects of lindane. Studies found that lindane shortens the action potential duration (APD) by augmenting the rapid delayed outward potassium currents (IKr). researchgate.net This effect on potassium channels may underlie some of the cardiac rhythm disturbances observed in clinical cases of lindane ingestion. researchgate.net

Developmental studies have also highlighted the cardiovascular toxicity of gamma-HCH. Exposure in utero has been shown to cause cardiac effects in rat offspring, specifically manifesting as altered ventricular electrophysiology. cdc.govornl.gov

Beta-Hexachlorocyclohexane (β-HCH)

Delta-Hexachlorocyclohexane (δ-HCH)

Research on isolated rat atrial strips has shown that delta-HCH acts as a positive inotropic compound, meaning it increases the force of muscular contraction. researchgate.net It was found to be significantly more potent in this regard than gamma-HCH. researchgate.net The proposed mechanism involves an increase in ion permeability, particularly for potassium, through calcium-dependent pathways that may involve ryanodine (B192298) receptors. researchgate.net

Table 2: Summary of Cardiovascular Research Findings for HCH Isomers

IsomerKey Research FindingModel/Study TypeReference
Technical HCHAssociated with ECG abnormalities.Human Data Review inchem.org
Gamma-HCH (Lindane)Alters ECG parameters and disrupts calcium homeostasis.Rat Study nih.gov
Gamma-HCH (Lindane)Shortens action potential duration by increasing K+ currents.Frog Atrial Myocytes researchgate.net
Gamma-HCH (Lindane)Alters ventricular electrophysiology in offspring.Rat Developmental Study cdc.govornl.gov
Beta-HCHAssociated with increased risk of cardiovascular events.Human Prospective Study sciencemediacentre.orgugr.es
Delta-HCHExhibits positive inotropic effects on atrial muscle.Rat Atrial Strips researchgate.net

Advanced Analytical Methodologies for Hexachlorocyclohexane Research

Chromatographic Techniques for Isomer and Enantiomer Separation and Quantitation

Chromatography is a cornerstone of HCH analysis, enabling the separation of its complex mixture of isomers and enantiomers. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for trace-level detection in environmental and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of HCH isomers. nih.gov It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. This method is suitable for the analysis of volatile and semi-volatile organic compounds like HCH. nih.gov

In a typical GC-MS analysis of HCH, the sample extract is injected into the GC, where it is vaporized. The gaseous components are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. nih.gov Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target HCH isomers are monitored. capes.gov.brnih.govpsu.edu

Sample preparation is a critical step prior to GC-MS analysis to remove interferences and concentrate the analytes. Techniques such as dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) have been successfully employed for the extraction of HCH from various matrices, including honey and water. nih.goviaea.org For instance, a method for analyzing HCH in Panax Notoginseng involved solvent extraction followed by GC-MS analysis in SIM mode. psu.edu

ParameterTypical Value/ConditionSource(s)
Column Type HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) uliege.be
Injection Mode Splitless psu.eduscholarsresearchlibrary.com
Injector Temperature 250 °C psu.edu
Oven Temperature Program Initial 80°C, ramped to 250°C scholarsresearchlibrary.com
Carrier Gas Helium uliege.be
Ionization Mode Electron Ionization (EI) psu.edumdpi.com
Ionization Energy 70 eV psu.edumdpi.com
MS Detection Mode Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) capes.gov.brpsu.edumdpi.com
Target Ion (m/z) for α-HCH 255 researchgate.net

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) utilizes long and narrow-bore capillary columns to achieve superior separation of complex mixtures, such as the isomers of HCH. researchgate.netresearchgate.net The high resolving power of HRGC is essential for separating structurally similar isomers that may co-elute on standard GC columns. This technique is often coupled with high-resolution mass spectrometry (HRMS) for highly selective and sensitive detection. epa.gov

The effectiveness of HRGC separation is largely dependent on the column's dimensions (length and internal diameter) and the type of stationary phase. researchgate.net For instance, EPA Method 1699 specifies the use of HRGC/HRMS for the analysis of pesticides, including HCH, in various environmental matrices. epa.gov The method allows for the use of alternate columns provided they meet the required performance criteria. epa.gov In practice, extracts from samples like water or soil often undergo cleanup procedures, such as liquid chromatography, before being analyzed by HRGC to minimize matrix interference. nih.govbasel.int

The separation of complex chlorinated compounds like toxaphene, which is a mixture of many congeners, has been significantly improved by using specific HRGC stationary phases, demonstrating the capability of this technique for challenging separations that are analogous to HCH isomer analysis. phenomenex.com

Column CharacteristicTypical SpecificationSignificance in HRGCSource(s)
Stationary Phase HP-5MS (5% Phenyl Methyl Siloxane)Provides selectivity for a wide range of organic compounds. uliege.be
Column Length 30 - 60 mLonger columns provide more theoretical plates, leading to better resolution. uliege.beresearchgate.net
Internal Diameter (i.d.) 0.18 - 0.25 mmSmaller diameters increase separation efficiency. uliege.beresearchgate.net
Film Thickness 0.25 µmAffects retention, resolution, and sample capacity. uliege.be

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a valuable analytical tool for the determination of HCH, particularly for isomers that may be thermally labile or less volatile, making them less suitable for GC analysis. mdpi.comnih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is a common mode used for HCH analysis, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. iaea.orgnih.govnacalai.com A study on the determination of lindane (γ-HCH) in formulations utilized a C18 column with a mobile phase consisting of a 50:50 mixture of acetonitrile (B52724) and water. scholarsresearchlibrary.com Detection is often achieved using a UV detector. scholarsresearchlibrary.comresearchgate.net The versatility of HPLC allows for the analysis of a wide range of pesticides in various samples. kyushu-u.ac.jp However, for complex matrices like olive oil, a cleanup step such as size-exclusion chromatography (SEC) might be necessary before HPLC analysis to remove high-molecular-weight interferences. nih.gov

ParameterTypical ConditionSource(s)
Column Type Reversed-phase C18 iaea.orgscholarsresearchlibrary.comresearchgate.net
Mobile Phase Acetonitrile/Water mixture scholarsresearchlibrary.com
Methanol (B129727) iaea.org
Detection UV Detector (e.g., at 254 nm) scholarsresearchlibrary.com
Flow Rate 2.08 ml/min scholarsresearchlibrary.com

Chiral Stationary Phases for Enantiomeric Resolution

The α-HCH isomer is chiral, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and degradation rates in the environment. researchgate.net Therefore, their separation and individual quantification are crucial for a complete understanding of HCH's environmental behavior. This is achieved using chiral stationary phases (CSPs) in both gas and liquid chromatography. mdpi.comsigmaaldrich.com

In gas chromatography, derivatized cyclodextrins are the most commonly used CSPs for the resolution of chiral pesticides, including α-HCH. nih.govsigmaaldrich.comgcms.cz For example, a Chirasil-Dex column, which is a type of cyclodextrin-based CSP, has been used for the enantioselective determination of α-HCH in food samples by GC-MS. researchgate.net Permethylated γ-cyclodextrin has also been employed as a stationary phase for the separation of α-HCH enantiomers. nih.govkyushu-u.ac.jp

In HPLC, polysaccharide-based CSPs, such as those sold under the trade names CHIRALCEL and CHIRALPAK, are effective for the separation of HCH enantiomers. capes.gov.br For instance, the enantiomers of α-HCH have been successfully separated on a CHIRALCEL OJ column using a mobile phase of hexane (B92381) and 2-propanol. capes.gov.br

Chromatographic TechniqueChiral Stationary Phase (CSP) TypeSpecific Example(s)Application to HCHSource(s)
Gas Chromatography (GC) Derivatized CyclodextrinChirasil-Dex, Permethylated γ-cyclodextrinSeparation of (+)-α-HCH and (-)-α-HCH nih.govresearchgate.netkyushu-u.ac.jp
High-Performance Liquid Chromatography (HPLC) Polysaccharide-basedCHIRALCEL OJ, CHIRALCEL OD, CHIRALPAK ADSeparation of α-HCH enantiomers capes.gov.br

Isotope Analysis for Source Apportionment and Degradation Pathway Elucidation

Isotope analysis provides a powerful means to trace the origins of HCH contamination and to investigate the mechanisms of its degradation in the environment. By measuring the ratios of stable isotopes of elements within the HCH molecule, scientists can gain insights that are often unattainable through concentration measurements alone.

Compound-Specific Stable Isotope Analysis (CSIA) (Carbon, Hydrogen, Chlorine)

Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical technique that measures the stable isotope ratios (e.g., ¹³C/¹²C, ²H/¹H, ³⁷Cl/³⁵Cl) of individual organic compounds, such as HCH isomers. researchgate.netnih.gov This method has emerged as a promising tool for assessing the in-situ degradation of contaminants. nih.gov The principle behind CSIA is that during chemical or biological reactions, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. This process, known as kinetic isotope fractionation, leads to a change in the stable isotope ratio of the remaining pool of the contaminant. researchgate.net

By measuring the isotopic composition (expressed in delta notation, δ, in per mil ‰) of HCH at a contaminated site, it is possible to determine whether degradation is occurring. mdpi.com For example, an enrichment of the heavier carbon isotope (¹³C) in the residual α-HCH can indicate that biodegradation has taken place. mdpi.commdpi.com

Furthermore, multi-element isotope analysis (e.g., analyzing δ¹³C, δ²H, and δ³⁷Cl) can provide distinct fingerprints for HCH from different production sources. nih.gov This is because the isotopic composition of the starting materials and the synthesis processes can vary between manufacturers. mdpi.comnih.gov This "isotope fingerprinting" is invaluable for forensic environmental investigations to identify the sources of HCH pollution. nih.gov

The magnitude of isotope fractionation, represented by the enrichment factor (ε), can also help to distinguish between different degradation pathways (e.g., aerobic vs. anaerobic biodegradation, or biotic vs. abiotic processes). researchgate.netnih.gov For instance, abiotic chemical reactions of α-HCH have been shown to not exhibit the enantioselectivity that is often observed during biodegradation, providing a way to differentiate between these transformation routes in the field. nih.gov

Transformation ProcessIsotope SystemIsotope Enrichment Factor (ε)SignificanceSource(s)
Alkaline Hydrolysis Carbon (δ¹³C)-7.6 ± 0.4 ‰Characterizes dehydrochlorination pathway. nih.gov
Direct Photolysis Carbon (δ¹³C)-2.8 ± 0.2 ‰Characterizes dechlorination by homolytic bond cleavage. nih.gov
Electro-reduction Carbon (δ¹³C)-3.8 ± 0.4 ‰Characterizes dechlorination by single-electron transfer. nih.gov
Reduction by Fe(0) Carbon (δ¹³C)-4.9 ± 0.1 ‰Characterizes dichloroelimination via two-electron transfers. nih.gov
Indirect Photolysis (UV/H₂O₂) Carbon (δ¹³C)-1.9 ± 0.2 ‰Characterizes hydrogen abstraction by hydroxyl radicals. nih.gov
Anaerobic Degradation (mixed culture) Carbon (δ¹³C) / Chlorine (δ³⁷Cl)εCl/εC ratio = 0.52 ± 0.23Provides insight into the degradation mechanism.

Enantiomer-Specific Isotope Analysis (ESIA)

Enantiomer-Specific Isotope Analysis (ESIA) is a powerful tool for investigating the environmental fate of chiral compounds like α-HCH, the only chiral isomer among the eight HCHs. nih.gov This technique combines enantioselective gas chromatography with compound-specific isotope analysis (CSIA) to determine the stable isotope ratios (e.g., ¹³C/¹²C) of individual enantiomers. nih.govmdpi.com

The core principle of ESIA lies in its ability to detect shifts in the isotopic composition of enantiomers, which can indicate specific degradation pathways. nih.gov For instance, microbial degradation processes often exhibit enantioselectivity, meaning one enantiomer is degraded preferentially over the other. This preferential degradation leads to an enrichment of the heavier isotope in the remaining, less-degraded enantiomer, a phenomenon known as isotopic fractionation. weebly.com

A key application of ESIA is in source apportionment and the characterization of degradation processes at contaminated sites. nih.govweebly.com By analyzing the enantiomeric and isotopic patterns of α-HCH in environmental samples, researchers can distinguish between different sources of contamination and assess the extent of natural attenuation. nih.govweebly.com For example, a study on a contaminated field site revealed varying enantiomeric and isotope patterns, suggesting that both enantiomeric and isotope fractionation can serve as indicators for biodegradation and source characterization of α-HCH. nih.gov

The development of a chiral gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system has been instrumental for α-HCH ESIA. nih.gov This method has demonstrated accuracy and linearity, allowing for reliable measurements of carbon isotope ratios for individual enantiomers. nih.gov Research has shown that the isotopic compositions of (+) and (-) α-HCH enantiomers can be determined with high precision, providing valuable data for understanding their environmental behavior. nih.gov

Table 1: Isotopic Composition of α-HCH Enantiomers

Enantiomerδ¹³C Value (‰)Reference
(-) α-HCH-32.5 ± 0.8 nih.gov
(+) α-HCH-32.3 ± 0.5 nih.gov

Kinetic Isotope Effects (KIEs) in Hexachlorocyclohexane (B11772) Transformation

Kinetic Isotope Effects (KIEs) provide fundamental insights into the mechanisms of chemical and biological transformations of HCH. nih.gov KIEs refer to the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By measuring these effects, scientists can elucidate reaction pathways and identify the rate-limiting steps in degradation processes. nih.govresearchgate.net

The dehydrochlorination of γ-HCH (lindane) by enzymes like LinA is a well-studied example. nih.gov Research has shown that the enzymatic transformation of γ-HCH exhibits significant carbon (¹³C) and hydrogen (²H) KIEs. nih.gov These large isotope effects are characteristic of bimolecular elimination (E2) reactions, where the breaking of a carbon-hydrogen and a carbon-chlorine bond occurs in a single, concerted step. researchgate.netresearchgate.net

Studies comparing different variants of the LinA enzyme, such as LinA1 and LinA2, have revealed subtle differences in their KIEs, reflecting variations in the enzyme's active site and its interaction with HCH conformers. nih.gov For instance, while the ¹³C-KIEs for the transformation of γ-HCH by LinA1 and LinA2 were found to be nearly identical, the ²H-KIEs showed minor differences. nih.gov These findings help in understanding the enzyme-specificity of HCH degradation. nih.gov

The application of KIEs extends to differentiating between biotic and abiotic degradation pathways in the environment. Aerobic and anaerobic biodegradation processes often result in different carbon isotope fractionation patterns. weebly.com For example, reductive dechlorination under anaerobic conditions typically leads to larger carbon isotope enrichment factors compared to aerobic degradation. weebly.com This distinction is crucial for assessing the effectiveness of bioremediation strategies at contaminated sites. ethz.chnih.gov

Table 2: Apparent Kinetic Isotope Effects (AKIEs) for the Dehydrochlorination of γ-HCH

Enzyme Variant¹³C-AKIE²H-AKIEReference
LinA11.024 ± 0.0012.4 ± 0.1 nih.gov
LinA21.025 ± 0.0012.6 ± 0.1 nih.gov

Biomonitoring Techniques for Human and Wildlife Exposure Assessment

Biomonitoring is essential for evaluating the extent of human and wildlife exposure to HCH isomers. It involves the measurement of these compounds or their metabolites in biological samples. cdc.gov The choice of biomarker and biological matrix is critical and depends on the specific HCH isomer and the desired exposure timeframe. cdc.gov

Blood, serum, and adipose tissue are commonly used matrices for HCH biomonitoring. cdc.govscielo.org.mx The lipophilic nature of HCH isomers leads to their accumulation in lipid-rich tissues like adipose tissue. scielo.org.mx The β-HCH isomer is particularly persistent in the human body and its levels in blood or adipose tissue are indicative of long-term exposure. cdc.govscihub.org In contrast, γ-HCH is metabolized and excreted more rapidly, so its presence in serum reflects more recent exposure. cdc.gov

Analytical methods for detecting HCH in these samples typically involve gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD). scielo.org.mxtandfonline.com Studies have established a significant linear association between HCH concentrations in blood serum lipids and adipose tissue, suggesting that serum levels can be a reliable indicator of the body burden in adipose tissue. scielo.org.mx

Table 3: Detection of HCH Isomers in Human Biological Samples

IsomerMatrixIndicationReference
β-HCHBlood, Adipose TissueLong-term exposure cdc.gov
γ-HCHSerumShort-term exposure cdc.gov

Research in various populations has provided data on the levels of HCH isomers in human blood and tissues. For example, a study of agrochemical retailers in Nigeria found detectable levels of α-HCH, β-HCH, and γ-HCH in blood samples. scihub.org Another study on occupationally exposed workers in a lindane-producing factory showed significantly elevated serum concentrations of α-, β-, and γ-HCH compared to a control group. nih.gov

Breast milk is a significant route of exposure to HCH for infants and serves as a valuable matrix for monitoring maternal body burden. nih.govfood.gov.uk Due to their lipophilicity, HCH isomers can accumulate in the fat-rich components of breast milk. who.int Numerous studies worldwide have reported the presence of HCH isomers, particularly the persistent β-HCH, in human breast milk. nih.govresearchgate.netscielo.br

The analysis of HCH in breast milk provides a non-invasive way to assess maternal exposure and potential risks to nursing infants. jpccr.eu A systematic review of studies in Latin America found a high prevalence of HCH contamination in breast milk. scielo.br While concentrations have been declining in some regions due to regulatory bans, ongoing monitoring is crucial. uib.no For instance, a study in the Agra region of India found that while HCH levels were lower than in previous studies, β- and γ-isomers were the major residues detected. nih.gov

Hair analysis is emerging as a valuable, non-invasive tool for assessing long-term exposure to pesticides like HCH. nih.govresearchgate.net Unlike blood or urine, which reflect recent exposure, hair can provide a historical record of exposure over several months. nih.govscies.org Pollutants are incorporated into the hair shaft from the bloodstream during growth, providing a timeline of exposure. researchgate.netanses.fr

Studies have demonstrated a correlation between the intensity of exposure and the concentration of pesticides in hair. researchgate.net For example, a study on farm workers detected γ-HCH in the hair of all participants, indicating constant, albeit low-level, exposure. nih.gov The method's ability to detect a wide range of pesticides makes it a powerful tool for biomonitoring studies. nih.gov However, standardization of analytical protocols, including washing procedures to remove external contamination, is crucial for ensuring the reliability of hair analysis. scies.orgresearchgate.net

Analysis in Breast Milk

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical steps for the accurate analysis of HCH in various matrices. The choice of method depends on the sample type (e.g., water, soil, biological tissue) and the analytical instrument used. mdpi.comresearchgate.net

For solid samples like soil and tissue, common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). scispace.com Liquid-liquid extraction (LLE) is frequently used for water samples, often employing solvents like n-hexane or dichloromethane. mdpi.comresearchgate.net A study comparing drying methods for fish muscle found that both freeze-drying and grinding with anhydrous sodium sulfate (B86663) yielded satisfactory recoveries for HCH analysis. tandfonline.comnih.gov

Cleanup steps are often necessary to remove interfering co-extractive substances, especially from complex matrices like fatty tissues and soil. researchgate.netcore.ac.uk This can be achieved using techniques such as solid-phase extraction (SPE) with materials like Florisil or silica (B1680970) gel, or gel permeation chromatography (GPC). scispace.com For instance, a method for analyzing HCH in aquatic organisms involves extraction with n-hexane followed by cleanup with concentrated sulfuric acid. researchgate.netcore.ac.uk

The development of methods like matrix solid-phase dispersion (MSPD) has streamlined the sample preparation process for certain food matrices by combining extraction and cleanup into a single step. scispace.com The ongoing refinement of these techniques aims to improve efficiency, reduce solvent consumption, and enhance the sensitivity and accuracy of HCH analysis. mdpi.comresearchgate.net

Accelerated Solvent Extraction (ASE)

The core principle of ASE involves heating the solvent to a temperature above its atmospheric boiling point, which increases its capacity to solubilize analytes. thermofisher.com The high pressure maintains the solvent in a liquid state, allowing for rapid and efficient penetration into the sample matrix. These conditions disrupt solute-matrix interactions, such as dipole attractions and van der Waals forces, facilitating the release of target compounds. analiticaweb.com.br

A typical ASE procedure involves packing the sample into a stainless-steel extraction cell, which is then heated and filled with the extraction solvent under pressure. After a short static extraction period, the extract is collected in a vial. The entire process is often automated, allowing for high sample throughput.

Table 1: Comparison of ASE and Soxhlet Extraction for HCH in Soil

ParameterAccelerated Solvent Extraction (ASE)Soxhlet Extraction
Extraction Time 15-20 minutes18-24 hours epa.gov
Solvent Consumption 15-40 mL analiticaweb.com.brthermofisher.comUp to 150 mL k-state.edu
Temperature Elevated (e.g., 60-200 °C) thermofisher.comdioxin20xx.orgBoiling point of the solvent
Pressure High (e.g., 1500 psi) thermofisher.comdioxin20xx.orgAtmospheric
Efficiency Generally better or equivalent to Soxhlet acs.orgStandard method, can be less efficient for aged residues k-state.edutandfonline.com

Sonic Extraction

Sonic extraction, also known as ultrasonication or ultrasonic-assisted extraction (UAE), utilizes high-frequency sound waves to facilitate the extraction of analytes from a sample matrix. The process involves immersing the sample in a suitable solvent and subjecting it to ultrasonic waves, typically in the range of 20-40 kHz.

The principle behind sonic extraction is the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the solvent. This collapse generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the sample matrix and enhance the penetration of the solvent, thereby accelerating the mass transfer of the analytes into the solvent.

For HCH analysis, sonic extraction offers a simpler and more rapid alternative to traditional methods. nih.gov It has been successfully used for extracting HCH isomers from soil and biota samples. nih.govresearchgate.net The efficiency of the extraction can be optimized by adjusting parameters such as the type and volume of solvent, sonication time, and the number of extraction cycles. researchgate.net For example, a study on organochlorine pesticides in soil found that a mixture of petroleum ether and acetone (B3395972) (1:1 v/v) with two 20-minute sonication steps yielded satisfactory extraction efficiency, with recoveries exceeding 88% for fortified soil samples. researchgate.net

One of the key advantages of sonic extraction is the significant reduction in extraction time compared to methods like Soxhlet. nih.gov However, it's important to note that ultrasonic extraction may not always be as rigorous as other methods, and careful adherence to optimized procedures is crucial for achieving maximum extraction efficiency. hielscher.com

Table 2: Optimized Parameters for Ultrasonic Extraction of HCH from Soil

ParameterOptimized Condition
Solvent Petroleum ether/acetone (1:1 v/v)
Solvent Volume 25 mL
Sonication Time 20 minutes
Number of Extractions 2
Data sourced from a study on organochlorine pesticides in soil. researchgate.net

Soxhlet Extraction

Soxhlet extraction is a classical and widely used technique for the extraction of compounds from solid materials. It is often considered a benchmark method against which newer extraction techniques are compared. k-state.edutandfonline.com The U.S. Environmental Protection Agency (EPA) includes Soxhlet extraction in its official methods for the analysis of various organic pollutants, including HCH, from matrices like soil, sludge, and waste. epa.gov

The apparatus consists of a distillation flask containing the extraction solvent, a Soxhlet extractor which holds the sample in a thimble, and a condenser. The solvent is heated, vaporizes, and travels to the condenser where it cools and drips onto the sample. The extractor chamber slowly fills with the warm solvent until it reaches a specific level, at which point a siphon tube initiates the transfer of the solvent, now containing the extracted analytes, back into the distillation flask. This cycle repeats, ensuring that the sample is continuously extracted with fresh, warm solvent.

For HCH analysis, Soxhlet extraction has been extensively used for various environmental samples. nih.govfhnw.ch For instance, it has been employed to determine HCH residues in contaminated soils from former lindane production sites. nih.gov The extraction is typically carried out over a long period, often 18-24 hours, to ensure exhaustive extraction. epa.gov Common solvents used for HCH extraction include mixtures like acetone/hexane or dichloromethane. epa.govk-state.edu

While Soxhlet extraction is robust and effective, its main disadvantages are the long extraction times and the large volumes of organic solvent required. k-state.edu Despite these drawbacks, its reliability and established protocols ensure its continued use in HCH research. tandfonline.com In some studies, automated Soxhlet systems have been used, which can offer some improvements in terms of efficiency and reproducibility. tandfonline.com

Microwave-Assisted Headspace Controlled-Temperature Liquid-Phase Microextraction (HS-CT-LPME)

Microwave-Assisted Headspace Controlled-Temperature Liquid-Phase Microextraction (HS-CT-LPME) is a modern, miniaturized sample preparation technique that combines the principles of microwave-assisted extraction and liquid-phase microextraction for the analysis of volatile and semi-volatile organic compounds in aqueous samples.

In this method, a micro-drop of an appropriate extraction solvent is suspended in the headspace above the aqueous sample. The sample is then irradiated with microwaves, which accelerates the transfer of analytes from the aqueous phase into the headspace. nih.gov Simultaneously, a cooling system maintains the temperature of the micro-drop, enhancing the partitioning of the analytes from the headspace into the extraction solvent. After a set extraction time, the micro-drop is withdrawn and injected into a gas chromatograph for analysis.

This technique has been successfully applied to the determination of HCH isomers in environmental water samples. nih.gov Key parameters that influence the extraction efficiency include the type of extraction solvent, microwave power, irradiation time, sample pH, and salt addition. nih.gov For HCH analysis, 1-octanol (B28484) has been found to be an effective extraction solvent. nih.gov Optimized conditions for a 10-mL water sample involved extraction at 38°C for 6 minutes under 167 W of microwave irradiation. nih.gov

The primary advantages of HS-CT-LPME are its simplicity, speed, low cost, and minimal use of organic solvents, making it an environmentally friendly method. nih.gov It offers good sensitivity, with detection limits for HCH isomers reported in the range of 0.03 to 0.4 µg/L. nih.gov Recoveries from environmental water samples have been shown to be high, ranging from 86.4% to 102.4%. nih.gov

Table 3: Performance of HS-CT-LPME for HCH Analysis in Water

HCH IsomerDetection Limit (µg/L)Linearity Range (µg/L)
α-HCH 0.050.1-10
β-HCH 0.41-100
γ-HCH 0.030.1-10
δ-HCH 0.11-100
Data sourced from a study on HCH analysis in aquatic samples. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from liquid samples and for the cleanup of extracts. irb.hr It has largely replaced traditional liquid-liquid extraction due to its higher efficiency, improved selectivity, reduced solvent consumption, and potential for automation. irb.hrthermofisher.com

The principle of SPE involves passing a liquid sample through a solid adsorbent material, typically packed in a cartridge or disk. The analytes of interest are retained on the adsorbent, while the sample matrix passes through. The retained analytes are then eluted with a small volume of a suitable solvent. The choice of adsorbent is critical and depends on the physicochemical properties of the analytes and the sample matrix. For HCH analysis, C18 (octadecyl-bonded silica) is a commonly used sorbent due to the nonpolar nature of HCH isomers. thermofisher.com

SPE is frequently used in the analysis of HCH in water samples. thermofisher.com For example, an automated SPE method has been developed for the extraction of organochlorine pesticides, including HCH, from drinking water using C18 cartridges. thermofisher.com The method demonstrated good recoveries, comparable to those of liquid-liquid extraction. thermofisher.com

In addition to extracting HCH from liquid samples, SPE is also a crucial cleanup step for extracts obtained from other methods, such as sonic or Soxhlet extraction, especially for complex matrices like biota or soil. epa.govnih.gov This cleanup step helps to remove interfering compounds, such as lipids, which can affect the subsequent chromatographic analysis. nih.gov For instance, in the analysis of α-HCH enantiomers in biota, SPE column fractionation is used after ultrasonic extraction to remove lipids and other interferences. nih.gov

Remediation and Management Strategies for Hexachlorocyclohexane Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. For HCH, this approach involves various techniques aimed at enhancing the natural microbial processes that break down this persistent pollutant.

In Situ Bioremediation (Intrinsic and Stimulated)

In situ bioremediation treats contaminated soil and groundwater in place, offering a less invasive and potentially more cost-effective solution compared to ex situ methods. This can be approached through intrinsic bioremediation, which relies on the natural capacity of indigenous microorganisms, or through stimulated bioremediation, where environmental conditions are manipulated to enhance microbial activity.

Intrinsic Bioremediation: This process, also known as natural attenuation, depends on the existing microbial populations at a contaminated site to degrade HCH without human intervention. nih.gov The primary mechanism for HCH degradation under natural conditions is often anaerobic reductive dechlorination. nih.gov However, the degradation rates can be slow, and some isomers, particularly the beta-isomer (β-HCH), are known to be highly recalcitrant. hchforum.com While α-HCH and γ-HCH can be degraded aerobically by naturally present microbial populations, the β-isomer is more persistent. taylorandfrancis.com

Stimulated Bioremediation: To accelerate the degradation process, stimulated bioremediation involves the addition of nutrients, electron donors, or other amendments to the subsurface. nih.gov Laboratory and field studies have demonstrated that the anaerobic degradation of HCH can be significantly enhanced by adding electron donors such as lactate, methanol (B129727), compost percolate, or landfill percolate. hchforum.comnih.gov For instance, at a contaminated site in the Netherlands, the discontinuous addition of methanol as an electron donor successfully created an anaerobic treatment zone, or "bioscreen". nih.gov This resulted in the HCH concentration in the groundwater dropping from 600 µg/L to below the detection limit of 0.01 µg/L within a year of operation. nih.gov

A common challenge in anaerobic HCH bioremediation is the accumulation of intermediate products like monochlorobenzene (MCB) and benzene (B151609), which are also environmental pollutants. hchforum.comnih.gov A combined approach is often necessary, where the anaerobic degradation of HCH is followed by an aerobic polishing step to mineralize these intermediates. hchforum.com Laboratory studies have confirmed that while MCB and benzene may not degrade under anaerobic conditions, the introduction of oxygen stimulates their degradation. hchforum.com

Application of Microbial Consortia and Engineered Strains

The efficiency of HCH bioremediation can be significantly improved by applying specialized microbial cultures, either consortia of naturally occurring microbes or genetically engineered strains with enhanced degradative capabilities.

Microbial Consortia: A microbial consortium is a mixture of two or more microbial species. These consortia can exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions and metabolic cooperation. frontiersin.org A consortium isolated from a sugarcane field soil, consisting of nine bacterial strains and one fungal strain, demonstrated the ability to mineralize high concentrations of γ-HCH. nih.gov Through acclimation, its degradation capacity improved substantially, mineralizing 300 µg/mL of γ-HCH within 108 hours, a degradation rate of 216 µg/mL per day. nih.govresearchgate.net Another defined bacterial consortium was shown to completely degrade 10 and 25 ppm of technical grade HCH in a soil slurry within 120 and 168 hours, respectively. scholaris.cabioline.org.br The degradation rates for the different isomers varied, with γ-HCH often being degraded the fastest. scholaris.canih.gov

Table 1: Degradation Rates of HCH Isomers by a Defined Microbial Consortium in Soil Slurry

Initial HCH ConcentrationIsomerDegradation Rate (mg/L/h)
10 ppmα-HCH0.0186
β-HCH0.0136
γ-HCH0.0179
δ-HCH0.0176
25 ppmα-HCH0.0122
β-HCH0.0144
γ-HCH0.0126
δ-HCH0.0122

Data sourced from a study on a defined bacterial consortium in a lab-scale bioreactor. scholaris.cabioline.org.br

Engineered Strains: Genetic engineering offers a powerful tool to create microorganisms with specific pathways for the complete mineralization of pollutants like HCH. nih.gov Scientists have engineered strains of Pseudomonas putida KT2440 by assembling the mineralization pathways for both γ-HCH and methyl parathion, creating a "superbug" capable of simultaneously degrading these distinct pesticides. acs.org Similarly, the cyanobacterium Anabaena sp. was engineered by introducing the linA2 gene from Sphingomonas paucimobilis, which encodes HCH dehydrochlorinase. nih.gov The resulting recombinant Anabaena was able to degrade over 98% of 10 ppm lindane within 6-10 days. nih.govresearchgate.net An Escherichia coli strain overexpressing the same LinA2 enzyme could degrade 10 ppm of all HCH isomers within just one hour. nih.govresearchgate.net These engineered microbes present promising candidates for the in situ bioremediation of soils contaminated with HCH and other pesticides. acs.org

Optimization of Environmental Conditions for Enhanced Degradation

The success of bioremediation heavily relies on maintaining optimal environmental conditions for microbial activity. Key factors influencing HCH degradation include pH, temperature, and aeration.

pH: Most microbial consortia and strains that degrade HCH function optimally at a near-neutral pH, typically between 6.0 and 8.0. nih.govresearchgate.net For example, a microbial consortium developed for degrading technical HCH showed the best performance at a pH of 7.5. nih.gov While some degradation can occur at more acidic or alkaline pH, the efficiency is generally lower. researchgate.net

Temperature: Mesophilic temperatures, generally in the range of 20-35°C, are favorable for HCH degradation. nih.govresearchgate.net One study observed optimal degradation of γ-HCH by a consortium at 30-35°C. researchgate.net Another study using a Pandoraea sp. also found 30°C to be the optimal temperature for degradation in both liquid culture and soil slurry. mdpi.com

Aeration: For aerobic degradation processes, the supply of oxygen is critical. In a soil slurry bioreactor study, an aeration rate of 0.5 volumes of air per volume of slurry per minute (vvm) resulted in the maximum degradation of HCH isomers. scholaris.cabioline.org.br Higher aeration rates (1.0 and 2.0 vvm) were less effective, indicating that excessive aeration can sometimes be inhibitory. scholaris.cabioline.org.br

Nutrients and Substrates: The presence of other carbon sources can influence degradation rates. High concentrations of easily metabolizable sugars like glucose (e.g., 1000 µg/mL) have been shown to retard γ-HCH degradation, likely due to catabolite repression. nih.govresearchgate.net However, complex carbohydrates like cellulose (B213188) and sawdust, or lower concentrations of glucose, did not show a significant negative effect. nih.govresearchgate.net

Phytoremediation Technologies

Phytoremediation is an environmental remediation strategy that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. taylorandfrancis.comtandfonline.com This low-cost, solar-driven technology can be a sustainable approach for managing large areas of HCH-contaminated land. taylorandfrancis.com Plants can contribute to remediation through several mechanisms, including phytoextraction (uptake and accumulation of contaminants into plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (stimulation of microbial degradation in the root zone). tandfonline.com

A notable large-scale application of phytoremediation for HCH was conducted at a former chemical industry site in Argentina. tandfonline.comnih.gov The 16-hectare field was heavily contaminated with HCH, with concentrations ranging from 10 to 20,000 mg/kg of dry soil. nih.gov In 1997, approximately 12,300 Eucalyptus dunnii seedlings were planted across the site. tandfonline.comnih.gov

Table 2: Phytoremediation of HCH-Contaminated Soil using Eucalyptus dunnii

YearMilestoneHCH Contamination LevelPhytoremediation Efficiency
1996Initial AssessmentAverage of 706.4 mg/kgN/A
2005Mid-term AnalysisHCH found in leaves and logs93.9%
2016Final Analysis-98.1% (overall average)

Data sourced from a field-scale study in Buenos Aires Province, Argentina. tandfonline.comnih.gov

Chemical Remediation Techniques

Chemical remediation methods involve the use of chemical reactions to transform contaminants into less harmful substances. For chlorinated compounds like HCH, reductive dechlorination is a common and effective approach.

Application of Nanoscale Zero-Valent Iron

Nanoscale zero-valent iron (nZVI) has emerged as a promising material for the in situ remediation of contaminated soil and groundwater. hnu.edu.cnrsc.org Due to their small particle size (typically <100 nm) and high surface area, nZVI particles are highly reactive and can serve as a potent reducing agent for a variety of contaminants, including HCH. rsc.orgnih.gov The core of Fe(0) acts as an electron donor, facilitating the reductive dechlorination of HCH. nih.gov

The effectiveness of nZVI can be influenced by environmental factors. For example, the degradation of γ-HCH by nZVI was found to increase when the temperature rose from 298 K to 303 K, but decreased at 308 K. hnu.edu.cn

Recent research has focused on combining nZVI with biological processes to enhance remediation outcomes. A study on historically contaminated soil demonstrated that coupling nZVI with biostimulation (the addition of acetate (B1210297) to promote microbial activity) led to a significantly higher removal of HCH compared to using nZVI alone. nih.gov In the treatment with both nZVI and acetate, 85% of the total HCH was removed, compared to approximately 50% in the treatments with only nZVI or no amendments. nih.gov The addition of nZVI and acetate enriched for specific anaerobic microorganisms, such as Desulfotomaculum, Dehalobacter, and Geobacter, which likely contributed to the enhanced HCH degradation. nih.gov This integrated approach leverages both the chemical reduction power of nZVI and the metabolic capabilities of anaerobic bacteria, providing an improved strategy for remediating soils highly polluted with HCH isomers. nih.gov

Alkaline Dechlorination

Alkaline dechlorination is a chemical treatment method used for the remediation of Hexachlorocyclohexane (B11772) (HCH). This process involves the elimination of hydrogen chloride (HCl) from the HCH isomers. The reactivity of different HCH isomers to alkaline treatment varies significantly. Research has shown that when HCH isomers (alpha-, gamma-, and delta-HCH) are exposed to a molar excess of sodium hydroxide (B78521) (NaOH) in 2-propanol, their transformation into trichlorobenzenes (TCBs) is rapid, often completing within five minutes at room temperature. nih.gov However, the beta-HCH isomer is notably less reactive under these conditions. nih.govdntb.gov.ua The low reactivity of beta-HCH presents a challenge for the complete alkaline treatment of technical HCH mixtures, which are often found at contaminated sites. dntb.gov.ua

The primary product of the alkaline dechlorination of the most common HCH isomers is 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB), which typically constitutes 70-90% of the resulting product mixture. nih.gov Minor products include 1,2,3-trichlorobenzene (B84244) and 1,3,5-trichlorobenzene. nih.gov Further treatment of the resulting TCBs can be achieved by adding a supported palladium catalyst (Pd/C) to the alkaline solution and heating it, which facilitates the dechlorination of TCBs into benzene with high yields. nih.gov

Table 1: Products of Alkaline Dechlorination of HCH Isomers

HCH Isomer Primary Dechlorination Product Subsequent Dechlorination Product (with Pd/C catalyst)
α-HCH Trichlorobenzenes (mainly 1,2,4-TCB) Benzene (>80% yield)
β-HCH Low reactivity, slower conversion to TCBs Benzene
γ-HCH Trichlorobenzenes (mainly 1,2,4-TCB) Benzene (>80% yield)
δ-HCH Trichlorobenzenes (mainly 1,2,4-TCB) Benzene (>80% yield)

Contaminated Site Management and Risk Assessment

The management of sites contaminated with HCH is a complex, multi-stage process involving thorough assessment and targeted remediation strategies. Due to the persistence and toxicity of HCH isomers, effective site management is crucial to mitigate risks to human health and the environment. The process begins with identifying and inventorying contaminated sites, which can range from former production facilities and processing plants to uncontrolled waste dumps and landfills. researchgate.net A systematic inventory in the EU, for instance, identified hundreds of sites where HCH was handled, highlighting the widespread nature of the contamination legacy. researchgate.net

Site Characterization and Monitoring

Site characterization is the foundational step in managing HCH contamination. It involves a detailed investigation to determine the nature and extent of the contamination in various environmental media, including soil, groundwater, and air. nih.govinterregeurope.eu HCH residues at production and disposal sites can percolate through the soil, leading to significant groundwater contamination. nih.gov Monitoring data from contaminated sites reveals the real-world distribution of these pollutants.

Key activities in site characterization and monitoring include:

Systematic Sampling: Collection of soil, water, and air samples from the contaminated site and its surroundings. nih.gov

Chemical Analysis: Laboratory analysis of samples to quantify the concentrations of different HCH isomers. nih.gov

Environmental Monitoring Networks: Establishing long-term monitoring systems to track the potential migration of contaminants. For example, the government of Aragon, Spain, implemented a comprehensive air quality monitoring network around HCH-contaminated landfills. This network uses passive air samplers, large volume collectors, and sedimentable particle samplers to continuously monitor HCH levels and ensure they remain within regulatory limits, providing a safeguard for nearby populations. interregeurope.eu

Table 2: Examples of HCH Contamination Levels at Characterized Sites

Location / Site Type Environmental Medium Contaminant Concentration Reference
Lindane Production Facility Dumpsite, India Surface Soil Σ HCH Up to 450 g/kg nih.gov
Vicinity of Dumpsite, India Groundwater HCH waste isomers 0.2 to 0.4 mg/L nih.gov
River near Dumpsite, India River Water HCH waste isomers 0.2 to 0.4 mg/L nih.gov
Pesticide Burial Ground, Hyderabad, Pakistan Soil/Sediment ΣHCH Up to 4,090 ng/g iwaponline.com

Migration Control and Containment Strategies

Once a site is characterized, strategies are implemented to control the migration of HCH and contain the source of contamination. These strategies are essential to prevent the further spread of pollutants into surrounding ecosystems and water resources. nih.govepa.gov

Common containment and control measures include:

Engineering Controls: Physical barriers are constructed to isolate the contaminated material. This includes on-site capping with low-permeability materials to prevent water infiltration and the release of HCH into the air, and the construction of containment cells. epa.gov

Groundwater Extraction and Treatment: At sites where groundwater is contaminated, pump-and-treat systems are often installed. The contaminated groundwater is extracted, treated (e.g., using carbon adsorption) to remove HCH, and then discharged. epa.gov

Excavation and Off-site Disposal: In some cases, contaminated soil and waste are excavated and transported to specialized landfills for secure disposal. epa.gov

Institutional Controls: Legal or administrative restrictions are put in place to limit land and resource use at the site, such as prohibiting the use of groundwater for drinking purposes. epa.gov

Thermal Desorption: This technology has been successfully used to separate HCH from excavated soils, with the extracted pollutants requiring further treatment, such as base-catalyzed dechlorination. csic.es

These strategies are often used in combination as part of a comprehensive remedial action plan, such as those implemented at Superfund sites. epa.gov

Forensic Isotope Fingerprinting for Source Identification

Forensic isotope fingerprinting, also known as Compound Specific Isotope Analysis (CSIA), is a powerful analytical tool used to identify and trace the sources of HCH contamination in the environment. nih.govere.ac.cn This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, and ³⁷Cl/³⁵Cl) within the HCH molecules themselves. acs.org

Manufacturing processes, purification methods, and the geographic origin of raw materials can lead to distinct isotopic signatures in HCH products. nih.govacs.org By analyzing the multi-elemental stable isotope fingerprint of HCH found at a contaminated site, scientists can potentially link it to a specific production batch or manufacturer. nih.govresearchgate.net This is invaluable for determining liability and understanding the history of contamination at a site.

Research has established a global dataset of isotope ratios for HCH isomers from various production sources. nih.govacs.org This data provides a baseline for comparing field samples and assessing pollutant sources and transformation processes. The analysis is typically performed using advanced instrumentation like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). mdpi.com

Table 3: Range of Stable Isotope Ratios in Manufactured this compound

Isotope Ratio Symbol Reported Range (in ‰)
Hydrogen δ²H -233‰ to +1‰
Carbon δ¹³C -35.9‰ to -22.7‰
Chlorine δ³⁷Cl -6.69‰ to +0.54‰

Source: nih.gov, acs.org

Ecological Risk Assessment and Environmental Policy Considerations

Ecological Impacts on Biota

Hexachlorocyclohexane (B11772) (HCH), a persistent organic pollutant (POP), poses significant risks to various organisms within ecosystems due to its toxicity, persistence, and ability to bioaccumulate. gov.nt.caresearchgate.net The ecological impact of HCH extends across different trophic levels, affecting everything from soil microorganisms to marine mammals.

Impact on Aquatic Life: HCH is very toxic to aquatic organisms. ilo.org The various isomers of HCH exhibit different levels of toxicity and bioaccumulation potential in aquatic environments. Studies on freshwater food chains, involving organisms like Tubifex tubifex and common carp (B13450389), have shown that HCH isomers are readily accumulated from the water. nih.gov Bioaccumulation factors (BCFs) can vary among isomers and species. For example, in zebra fish, the BCFs were reported to be 1,100 for α-HCH, 1,460 for β-HCH, 850 for γ-HCH, and 1,770 for δ-HCH. nih.gov This accumulation can lead to biomagnification, where the concentration of HCH increases at successively higher levels in the food chain. gov.nt.canih.gov The food web magnification factors for HCHs have been observed to range, indicating their potential to move up the food chain. north-slope.org Acute toxicity to freshwater aquatic life has been noted at concentrations as low as 100 µg/l for a mixture of BHC isomers, while for saltwater aquatic life, toxicity occurs at concentrations as low as 0.34 µg/l. epa.gov Chronic exposure to even very low concentrations of lindane (γ-HCH) has been shown to affect the emergence of freshwater caddisfly larvae. europa.eu

Bioaccumulation and Biomagnification in Terrestrial and Marine Animals: HCH's lipophilic nature contributes to its accumulation in the fatty tissues of animals. gov.nt.ca This process of bioaccumulation means that older animals often exhibit higher levels of HCH than younger ones. gov.nt.ca Through biomagnification, organisms at the top of the food chain, such as marine mammals, tend to have the highest concentrations of HCH. gov.nt.canorth-slope.org For instance, nonracemic enantiomer fractions (EFs) of most organochlorine compounds, including HCH, have been found in the blubber of marine mammals in the Arctic, indicating enantiomer-specific biotransformation and/or accumulation. north-slope.org The transfer of HCH through the food chain has been documented, with studies showing that consumption of contaminated food is a primary route of exposure for many animals. nih.govpops.int

Table 1: Bioaccumulation Factors (BCFs) of HCH Isomers in Aquatic Organisms

IsomerOrganismBioaccumulation Factor (BCF)Source
α-HCHZebra fish1,100 nih.gov
β-HCHZebra fish1,460 nih.gov
γ-HCH (Lindane)Zebra fish850 nih.gov
δ-HCHZebra fish1,770 nih.gov
γ-HCH (Lindane)Prawns (lipid basis)1,273 nih.gov
γ-HCH (Lindane)Zebra mussels10 nih.gov

Human Health Risk Assessment Methodologies

Assessing the human health risks associated with this compound (HCH) involves a multi-step process that considers various exposure pathways and potential health effects. The methodologies employed typically distinguish between carcinogenic and non-carcinogenic risks.

Non-Carcinogenic Risk Assessment: For non-cancer health effects, risk assessment often relies on the derivation of Minimal Risk Levels (MRLs) and Reference Doses (RfDs). cdc.gov An MRL is an estimate of the daily human exposure to a substance that is unlikely to result in an appreciable risk of adverse non-cancer health effects over a specified duration. cdc.gov These are developed for different exposure durations (acute, intermediate, and chronic) and routes (oral and inhalation). cdc.gov The process involves identifying the most sensitive target organ or health effect from available toxicological data, determining a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL), and applying uncertainty factors to account for interspecies and intraspecies differences, as well as limitations in the data. cdc.gov For HCH, the liver and nervous system are recognized as key target organs for non-cancer toxicity. ilo.org The hazard quotient (HQ) is a common metric used, representing the ratio of the potential exposure to a substance to the level at which no adverse effects are expected. An HQ value below 1 is generally considered to indicate an acceptable level of risk. mdpi.com

Carcinogenic Risk Assessment: The carcinogenicity of HCH isomers is a significant concern. The International Agency for Research on Cancer (IARC) has classified technical-grade HCH and its isomers as "reasonably anticipated to be human carcinogens". nih.gov The U.S. Environmental Protection Agency (EPA) has classified different isomers with varying levels of evidence for carcinogenicity. cdc.gov For instance, alpha-HCH is classified as a probable human carcinogen. nih.gov

The primary methodology for quantifying cancer risk is through the calculation of a slope factor, which is used to estimate the increased cancer risk per unit of exposure over a lifetime. epa.govepa.gov This is often derived using a linearized multistage procedure, which assumes a linear dose-response relationship at low doses. epa.govepa.gov For example, the oral slope factor for beta-HCH is 1.8 per mg/kg-day. epa.gov The Incremental Lifetime Cancer Risk (ILCR) is then calculated based on exposure estimates. An ILCR value below a certain threshold (e.g., 1 x 10⁻⁶ or 1 x 10⁻⁵) is often considered an acceptable level of risk. nih.govresearchgate.net

Recent approaches to cancer risk assessment for some HCH isomers, like alpha-HCH, have begun to incorporate mode of action (MOA) analysis. nih.gov This involves evaluating the biological steps leading to tumor formation. If a non-linear, threshold-based MOA can be established, it may be possible to derive a cancer-based reference dose (RfD) instead of using a linear low-dose extrapolation. nih.gov For alpha-HCH, evidence suggests a mitogenic mode of action, involving increased cell growth promotion, which supports a nonlinear dose-response. nih.gov

Exposure assessment is a critical component of both non-carcinogenic and carcinogenic risk assessment. For HCH, the primary route of human exposure is through the ingestion of contaminated food, particularly animal products, due to its bioaccumulation in the food chain. gov.nt.capops.int Other potential exposure pathways include inhalation of contaminated air and contact with contaminated soil and water. nih.govnih.gov

Table 2: U.S. EPA Cancer Assessment Values for HCH Isomers

IsomerOral Slope Factor (per mg/kg-day)Inhalation Unit Risk (per µg/m³)Drinking Water Unit Risk (per µg/L)Carcinogenicity Classification
alpha-HCH6.3--Probable human carcinogen (Group B2)
beta-HCH1.85.3 x 10⁻⁴5.3 x 10⁻⁵Possible human carcinogen (Group C)
Technical-HCH1.85.1 x 10⁻⁴5.1 x 10⁻⁵-

Source: nih.govepa.govepa.gov

Policy Implications and International Conventions (e.g., Stockholm Convention)

The significant and widespread environmental and health risks posed by this compound (HCH) have led to national and international regulatory actions aimed at controlling its production, use, and disposal.

A pivotal international agreement addressing HCH is the Stockholm Convention on Persistent Organic Pollutants (POPs) . nih.govsigmaaldrich.com This global treaty aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. In 2009, the Conference of the Parties to the Stockholm Convention agreed to list alpha-HCH, beta-HCH, and lindane (gamma-HCH) as POPs. nih.govresearchgate.net

Alpha-HCH and Beta-HCH were added to Annex A of the Convention, which calls for the elimination of their production and use. pops.int This was a significant step as these isomers are major byproducts of lindane production and have no commercial use. pops.int

Lindane (gamma-HCH) was also added to Annex A for elimination, but with a specific exemption for its use as a human health pharmaceutical for the control of head lice and scabies as a second-line treatment. epd.gov.hk

The listing of HCH isomers under the Stockholm Convention has several important policy implications for signatory nations:

Cessation of Production and Use: Parties to the Convention are obligated to cease the production and use of the listed HCH isomers, subject to any specific exemptions. pops.int

Waste Management: A crucial aspect of the Convention is the requirement to manage stockpiles and wastes containing POPs in a safe, efficient, and environmentally sound manner. pops.int This includes the identification and remediation of contaminated sites, which is a major challenge given the large quantities of HCH waste generated during its production. nih.govnih.gov The Convention prohibits the recycling or reuse of materials containing these POPs. pops.int

Development of National Implementation Plans (NIPs): Each party is required to develop and implement a plan detailing how it will meet its obligations under the Convention. This includes creating inventories of HCH stockpiles and contaminated sites. nih.gov

Prior to and in conjunction with the Stockholm Convention, other international and regional agreements have also addressed HCH. The 1998 Aarhus Protocol on Persistent Organic Pollutants under the Convention on Long-Range Transboundary Air Pollution restricted the use of technical HCH. pops.int The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade also includes technical HCH, facilitating information exchange about its characteristics and potential hazards. pops.int

Regionally, initiatives like the North American Regional Action Plan (NARAP) on Lindane and Other this compound Isomers were established by Canada, Mexico, and the United States to cooperatively reduce the risks from HCH exposure. cec.org In the European Union, the use of lindane and other HCH isomers was banned in 2000. europa.eu

These international and national policies underscore a global consensus on the need to eliminate or severely restrict HCH to protect human health and the environment. The implementation of these policies, particularly the management of legacy contamination, remains a significant and ongoing challenge for many countries. nih.gov

Challenges in Data Interpretation and Risk Communication

Despite the extensive body of research on this compound (HCH), several challenges persist in the interpretation of scientific data and the effective communication of associated risks to the public and policymakers.

Challenges in Data Interpretation:

Isomer-Specific Toxicity and Fate: HCH is a mixture of isomers, each with distinct physical, chemical, and toxicological properties. researchgate.netnih.gov For instance, β-HCH is the most persistent and bioaccumulative isomer, while γ-HCH (lindane) has the strongest insecticidal activity. nih.gov Risk assessments must account for these isomer-specific differences, which can be complex as environmental samples often contain a mixture of isomers. The varying degradation rates and transport pathways of each isomer further complicate the interpretation of environmental monitoring data. nih.govnih.gov

Complex Environmental Mixtures: In real-world scenarios, organisms are often exposed to a cocktail of pollutants, not just HCH. Interpreting the specific contribution of HCH to observed health effects in epidemiological studies can be difficult due to confounding exposures to other pesticides and environmental contaminants. nih.gov

Mode of Action and Dose-Response Relationships: While significant progress has been made, fully elucidating the mode of action for the carcinogenicity of all HCH isomers remains an area of active research. nih.gov Debates continue regarding whether a linear non-threshold model or a non-linear threshold model is more appropriate for cancer risk assessment of certain isomers. nih.govnv.gov The choice of model can have significant implications for regulatory limits.

Data Gaps and Uncertainties: Although a wealth of data exists, there are still gaps in our understanding, particularly regarding the long-term, low-dose effects of HCH exposure and the full range of its endocrine-disrupting potential. europa.eunih.gov Extrapolating from high-dose animal studies to low-dose human exposures inherently involves uncertainties. cdc.gov The lack of comprehensive data on the toxicity of some of the less common HCH isomers also presents a challenge.

Challenges in Risk Communication:

Communicating Scientific Complexity and Uncertainty: Explaining concepts like isomer-specific risks, bioaccumulation, biomagnification, and the nuances of dose-response models to a non-scientific audience is challenging. gov.nt.ca Communicating the inherent uncertainties in risk assessment without either causing undue alarm or fostering a false sense of security is a delicate balance.

Public Perception of Risk: Public perception of chemical risks can be influenced by a variety of factors beyond the scientific data, including media coverage, trust in regulatory agencies, and personal experiences. For a legacy pollutant like HCH, where the primary exposure route for the general population is through diet, communicating the low-level but chronic nature of the risk can be difficult. gov.nt.caiwaponline.com

Addressing Legacy Contamination: Communicating the risks associated with historical HCH contamination at production sites and dumpsites requires careful handling. nih.gov It involves explaining the long-term nature of the problem, the potential for localized high exposures, and the complexities and costs of remediation to affected communities.

Global vs. Local Risks: HCH is a global pollutant due to long-range transport, leading to contamination in remote areas like the Arctic. pops.intnih.gov Communicating the global nature of the threat while also addressing specific local contamination issues requires a multi-faceted communication strategy.

Overcoming these challenges requires a commitment to transparent and ongoing dialogue between scientists, regulators, public health officials, and the public. This includes presenting information in an accessible manner, clearly acknowledging uncertainties, and placing risks in a broader public health context.

Q & A

Q. What analytical methods are recommended for quantifying HCH isomers in environmental samples?

Gas chromatography (GC) coupled with electron capture detectors (ECD) or mass spectrometry (MS) is the standard method. For enantiomer-specific analysis of α-HCH, chiral columns like Astec® CHIRALDEX™ (e.g., G-BP, G-DP) are essential to resolve stereoisomers. Confirmation via GC-MS is advised to reduce false positives in complex matrices like soil or biological tissues .

Q. How should observational epidemiology studies on HCH exposure be designed to minimize bias?

Prioritize cohort studies with individual exposure assessments (e.g., biomarker measurements) over ecological studies. Ensure statistical adjustments for confounders like age, occupation, and co-exposure to other pollutants. Case-control studies must include matched controls and validated exposure histories .

Q. What criteria are used to evaluate the quality of toxicological studies on HCH isomers?

Key criteria include:

  • Use of appropriate controls and exposure routes (oral, inhalation, dermal).
  • Reporting of dose-response relationships and statistical significance.
  • Assessment of species-specific metabolic differences (e.g., rodents vs. humans). Studies lacking these features are rated as low confidence .

Advanced Research Questions

Q. How can conflicting data on HCH isomer carcinogenicity be reconciled in risk assessment?

Apply systematic review frameworks (e.g., ATSDR's 8-step process) to integrate evidence:

  • Step 4 : Identify outcomes of concern (e.g., liver tumors for α-HCH, breast cancer for β-HCH).
  • Step 6 : Rate confidence using study quality (e.g., Wang et al. 2021a had moderate confidence for immunological effects in γ-HCH studies).
  • Step 8 : Weight findings by isomer-specific toxicokinetics (e.g., β-HCH's bioaccumulation in adipose tissue) .

Q. What methodologies are effective for tracking environmental transport of HCH isomers?

Use α-/γ-HCH ratios in air/soil samples to distinguish recent vs. historical contamination. Higher α-HCH levels indicate aged residues due to its persistence, while γ-HCH degrades faster. Compound-specific isotope analysis (CSIA) of δ¹³C and δ³⁷Cl can trace degradation pathways in aquifers .

Q. How do enantiomer-specific degradation mechanisms differ among HCH isomers?

α-HCH undergoes enantioselective microbial degradation via Sphingomonas paucimobilis UT26, where LinA and LinB dehalogenases catalyze sequential dechlorination. β-HCH is recalcitrant due to its axial chlorine configuration, requiring engineered LinB variants for breakdown .

Q. What thermodynamic models best predict the environmental partitioning of HCH isomers?

Adjust liquid-state vapor pressure (P) and octanol-air partition coefficients (KOA) to account for isomer differences. β-HCH has higher KOA (~10⁶) than α- or γ-HCH, explaining its preferential accumulation in Arctic ecosystems. COSMOtherm software predicts qualitative trends but requires experimental validation .

Methodological Challenges

Q. How can isotopic fractionation be applied to distinguish abiotic vs. biotic HCH degradation?

Measure δ¹³C and δ³⁷Cl enrichment factors (ε) during degradation. Biotic processes (e.g., Sphingopyxis ummariensis) show larger ε values (-3.5‰ for δ¹³C in α-HCH) compared to abiotic hydrolysis. Dual-isotope plots (Δδ¹³C vs. Δδ³⁷Cl) provide mechanistic insights .

Q. What experimental designs are optimal for assessing transgenerational effects of HCH?

Use multi-generational rodent models with premating exposure (e.g., 21-week studies in rats). Monitor F1–F3 offspring for endocrine disruption via thyroid hormone levels and ovarian follicle counts. Breton et al. (2005) demonstrated reduced litter sizes in β-HCH-exposed lineages .

Data Interpretation

Q. Why does β-HCH dominate in human biomonitoring despite lower environmental prevalence?

β-HCH's resistance to hepatic metabolism (vs. rapid glucuronidation of γ-HCH) and high lipophilicity (log Kow = 3.8) drive bioaccumulation in adipose tissue. Cohort studies in Arctic populations show serum β-HCH levels correlating with traditional marine diets .

Q. How should contradictory findings in HCH immunotoxicity studies be addressed?

Conduct sensitivity analyses stratified by exposure duration and isomer. For example, Wang et al. (2021a) linked γ-HCH to immunosuppression in high-dose cohorts, while Landgren et al. (2009) found no association—differences may reflect variations in exposure assessment or confounder control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexachlorocyclohexane
Reactant of Route 2
Hexachlorocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.